Methyl Cinnamate

Catalog No.
S1534355
CAS No.
1754-62-7
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Cinnamate

CAS Number

1754-62-7

Product Name

Methyl Cinnamate

IUPAC Name

methyl (E)-3-phenylprop-2-enoate

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+

InChI Key

CCRCUPLGCSFEDV-BQYQJAHWSA-N

SMILES

Array

solubility

insoluble in water; soluble in oils
moderately soluble (in ethanol)

Synonyms

(2E)-3-Phenyl-2-propenoic Acid Methyl Ester; (E)-Cinnamic Acid Methyl Ester; (2E)-3-Phenyl-2-propenoic Acid Methyl Ester; (E)-3-Phenyl-2-propenoic Acid Methyl Ester; (E)-3-Phenylacrylic Acid Methyl Ester; (E)-Methyl 3-Phenylacrylate; (E)-Methyl Cinna

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1

The exact mass of the compound Methyl cinnamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilsmoderately soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9411. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. It belongs to the ontological category of alkyl cinnamate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

natural sources of methyl cinnamate plants

Author: Smolecule Technical Support Team. Date: February 2026

Natural Plant Sources of Methyl Cinnamate

Plant Source Family Plant Part(s) with Significant this compound Key Details / Concentration
Sweet Basil (Ocimum basilicum) [1] [2] Lamiaceae Leaves (glandular trichomes) A selectively bred line ("MC") where this compound constitutes up to 63% of total leaf volatiles [1].
This compound Basil (O. canum) [3] Lamiaceae Aerial parts (leaves, flowering tops) Essential oil is rich in this compound; a major component [3].
Eucalyptus (Eucalyptus olida) [2] Myrtaceae Leaves and twigs Has the highest known concentration; 98% of the essential oil, with a fresh weight yield of 2-6% [2].
Cinnamon (Cinnamomum rhyncophyllum) [4] Lauraceae Bark and wood A major constituent, comprising 40.5-43.1% of the bark and wood oils [4].
South American Cinnamon (Ocotea quixos) [2] Lauraceae Flower calices Contains this compound [2].
Liverworts (Conocephalum salebrosum) [5] Conocephalaceae Whole plant (thallus) A dominant volatile compound; exists as a specific chemotype [5].
Orchids (Various species) [1] [2] [5] Orchidaceae Flowers A known component of floral scent, acting as an attractant for male euglossine bees [1] [2] [5].
Strawberry (Fragaria spp.) [6] [2] [5] Rosaceae Fruit Found in the fruit as a flavor compound [6] [2] [5].

Biosynthesis and Experimental Analysis

For researchers, understanding the biosynthesis and effective extraction of this compound is crucial.

Biosynthesis Pathway

This compound is synthesized from the amino acid phenylalanine via cinnamic acid. The final step is the methylation of cinnamic acid, a reaction catalyzed by enzymes known as cinnamic acid carboxyl methyltransferases (CCMTs). These enzymes use S-adenosyl methionine (SAM) as a methyl donor [1] [5].

The following diagram illustrates this core biosynthetic pathway:

G Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL Enzyme MethylCinnamate This compound CinnamicAcid->MethylCinnamate CCMT Enzyme SAM S-Adenosyl Methionine (SAM) SAH S-Adenosyl Homocysteine (SAH) SAM->SAH Methyl Donor

Core biosynthetic pathway of this compound in plants, from precursor to final product.

Research indicates that this biosynthetic pathway has evolved independently in flowering plants and liverworts. The CCMT enzymes in both belong to the SABATH family of methyltransferases but reside in distinct phylogenetic clades, suggesting convergent evolution [5].

Key Experimental Protocol: Extraction and Analysis

A 2020 study optimized the extraction of essential oil from O. canum using enzyme pre-treatment followed by hydrodistillation (E-HD) [3]. Here is a summary of the methodology:

  • Plant Material Preparation: Aerial parts were collected, shade-dried, ground into powder, and sieved [3].
  • Enzymatic Pre-treatment: The plant powder was incubated with Viscozyme L (a multi-enzyme complex containing cellulase and hemicellulase) in citrate buffer. Key parameters were [3]:
    • Enzyme Concentration: 0.5% and 1% (v/w)
    • Incubation Time: 30, 60, and 90 minutes
    • Temperature: 50°C
    • pH: 5.0
  • Deactivation and Hydrodistillation: The enzyme was deactivated by heating to 90°C for 5 minutes. The samples were then subjected to standard hydrodistillation using a Clevenger apparatus [3].
  • Analysis: The extracted essential oils were chemically profiled using Gas Chromatography-Mass Spectrometry (GC-MS). Compounds were identified by comparing their mass spectra with reference libraries (Wiley, NIST) and by calculating their Kovats retention indices relative to n-alkane standards [3].

Key Findings of the Study [3]:

  • The optimal condition (1% enzyme for 90 min) increased essential oil yield by 44.5% compared to conventional hydrodistillation.
  • It also reduced hydrodistillation time from 180 minutes to 30 minutes, enhancing efficiency.
  • (E)-methyl cinnamate was consistently identified as the major component of the oil.

Research Applications and Safety

  • Biological Activities: this compound has been investigated for its antimicrobial and antifungal properties [5]. One study specifically investigated its inhibitory effect on mushroom tyrosinase, an enzyme involved in food browning [6].
  • Regulatory Status: this compound is approved for use as a flavoring agent by the FDA (21 CFR 172.515), FEMA (GRAS 2698), and the Council of Europe [7] [8]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded it does not present a safety concern at current intake levels when used as a flavoring agent [7].
  • Toxicology Data: The acute oral LD₅₀ in rats is 2610 mg/kg, classifying it as moderately toxic by ingestion [2] [8]. It is considered a weak skin sensitizer, and data shows no significant genotoxic effects in standard assays like the sister-chromatid exchange test in CHO-K1 cells [7] [8].

References

Methyl Cinnamate: Chemical & Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical identification and predicted properties of Methyl Cinnamate. [1]

Property Category Details

| Identification | Name: this compound YMDB ID: YMDB01744 HMDB ID: HMDB0303905 CAS Number: 103-26-4 Chemical Formula: C10H10O2 | | Structure & Class | Chemical Class: Cinnamic acid esters Description: An ester derivative of cinnamic acid. | | Physical Properties | State: Solid Melting Point: 36 °C Predicted LogP: 2.58 (Indicates moderate lipophilicity) | | Organoleptic Properties | Odor/Flavor: Balsam, cherry, cinnamon, strawberry, sweet. [1] |

Experimental Insights: HepG2 Cell Model

A 2024 study explored MC's effects on a cellular model of Metabolic-associated fatty liver disease (MAFLD). Here is a summary of the experimental setup and key quantitative findings. [2]

| Aspect | Details | | :--- | :--- | | Objective | Investigate the biological effects of MC on lipid accumulation in HepG2 cells (human liver cancer cell line) and its mechanism of action. | | Cell Model | HepG2 cells cultured in DMEM with 10% FBS at 37°C with 5% CO2. | | Disease Model | MAFLD model induced by treating cells with a mixture of Free Fatty Acids (FFAs: palmitic acid & oleic acid in a 1:2 ratio) for 24 hours. | | Treatment | Cells were pretreated with MC for 6 hours before co-treatment with 0.25 mM FFAs for the next 24 hours. MC stock solution (500 mM) was dissolved in DMSO. | | Key Findings |

  • MC alleviated FFAs-induced intracellular triglyceride accumulation.
  • MC increased levels of p-AMPK/AMPK, p-ACC/ACC, and CPT1a.
  • AMPK phosphorylation by MC was independent of the upstream kinase CAMKK2.
  • Molecular docking suggested MC may directly interact with and activate AMPK.
| | Key Conclusions | MC may directly activate AMPK, leading to reduced fatty acid synthesis and increased fatty acid oxidation, thereby improving lipid accumulation in HepG2 cells. |

Visualizing the Proposed Mechanism & Workflow

Based on the HepG2 study, the following diagrams illustrate the proposed signaling pathway and the experimental workflow using DOT language.

Proposed AMPK Signaling Pathway Activated by this compound

G Proposed Mechanism of this compound in HepG2 Cells MC This compound (MC) pAMPK p-AMPK (Active) MC->pAMPK  Activates AMPK AMPK (Inactive) pACC p-ACC (Inactive) pAMPK->pACC ACC ACC (Active) MalonylCoA Malonyl-CoA ↓ pACC->MalonylCoA CPT1a CPT1a ↑ MalonylCoA->CPT1a  Relieves Inhibition FAS Fatty Acid Synthesis ↓ MalonylCoA->FAS FAOx Fatty Acid Oxidation ↑ CPT1a->FAOx LipidAcc Lipid Accumulation ↓ FAOx->LipidAcc FAS->LipidAcc

MC activates AMPK, reducing lipid synthesis and promoting oxidation in liver cells. [2]

Experimental Workflow for HepG2 Cell Study

G In Vitro Workflow for MC Study in HepG2 Cells Start Culture HepG2 Cells PreTreat Pretreat with MC (6 hours) Start->PreTreat Induce Induce with FFAs (24 hours) PreTreat->Induce Analyze Analysis Induce->Analyze CellViability Cell Viability (CCK-8 Assay) Analyze->CellViability LipidDroplets Lipid Droplets (Oil Red O / Nile Red) Analyze->LipidDroplets Protein Protein Analysis (Western Blot) Analyze->Protein Mechanism Mechanism (siRNA / Molecular Docking) Analyze->Mechanism

Key steps to investigate MC's effects on lipid metabolism in a HepG2 cell model of MAFLD. [2]

Analytical Methods & Considerations

For researchers looking to conduct metabolomics studies on compounds like MC, the search results highlight several relevant techniques. [3] [1] [2]

  • High-Resolution Metabolomics (HRM): This non-targeted approach using LC-MS is powerful for discovering metabolic changes in biological systems, as demonstrated in studies on other flavorants. [3]
  • Metabolite Identification: Confidence in identification can be increased by correlating intensities of related metabolic products, especially when authentic standards are unavailable. [3]
  • Cell-Based Assays: The biological effects can be assessed using assays like CCK-8 for cell viability, Oil Red O or Nile Red staining for lipid accumulation, and Western Blot for protein phosphorylation. [2]

References

methyl cinnamate biosynthesis pathway in plants

Author: Smolecule Technical Support Team. Date: February 2026

Core Biosynthesis Pathway

Methyl cinnamate is a volatile phenylpropanoid compound. Its biosynthesis in plants bridges primary metabolism and specialized metabolite production.

The flowchart below illustrates the established biosynthetic pathway from primary metabolism to this compound, highlighting the key enzymes involved [1].

G Start Primary Metabolism Phe Phenylalanine Start->Phe PAL PAL (Phenylalanine Ammonia Lyase) Phe->PAL CA Cinnamic Acid CMT CAMT/CCMT (Cinnamic Acid Methyltransferase) CA->CMT MCA This compound PAL->CA Deamination CMT->MCA Methylation

The biosynthetic pathway of this compound from phenylalanine involves two key enzymatic steps.

The pathway involves two key enzymatic steps [1]:

  • Formation of Cinnamic Acid: The pathway is initiated by the deamination of the amino acid phenylalanine by the enzyme Phenylalanine Ammonia Lyase (PAL), producing cinnamic acid. This step connects primary metabolism to the phenylpropanoid pathway.
  • Methylation to Form this compound: Cinnamic acid is then converted into this compound by a SABATH family cinnamic acid methyltransferase (CAMT or CCMT). This enzyme uses S-adenosyl methionine (SAM) as a methyl donor to catalyze the esterification reaction [2] [3].

Research indicates that the biosynthesis of this compound in bryophytes (like liverworts) and flowering plants (like basil) originated independently through convergent evolution, meaning the SABATH methyltransferases in these lineages evolved this specific function separately [2].

Key Enzymes and Kinetic Parameters

The table below summarizes the key enzymes involved in this compound biosynthesis, with available quantitative kinetic data.

Enzyme Gene/Protein Name Source Organism Key Function Km for (E)-Cinnamic Acid (μM) Specificity Notes
Cinnamic Acid Methyltransferase (CAMT) CsSABATH6 (CsCAMT) [2] Conocephalum salebrosum (Liverwort) [2] Methylation of cinnamic acid 50.5 [2] Specific for cinnamic acid [2].
Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT) ObCCMT1 [3] Ocimum basilicum (Sweet Basil) [3] Methylation of cinnamic acid and p-coumaric acid Information not specified in search results Broad substrate specificity; also accepts p-coumaric acid [3].
Phenylalanine Ammonia Lyase (PAL) AtPAL2 [4] Arabidopsis thaliana [4] Conversion of phenylalanine to cinnamic acid Information not specified in search results Highly efficient; primarily uses phenylalanine [4].

Experimental Protocol for Gene Characterization

To identify and characterize the activity of a putative cinnamic acid methyltransferase gene, the following detailed methodology can be employed, adapted from research on liverworts [2].

Gene Cloning and Heterologous Expression
  • Cloning: Amplify the full-length coding sequence of the candidate SABATH gene from cDNA of the plant tissue producing this compound. Clone the product into a prokaryotic expression vector (e.g., pET series).
  • Protein Production: Transform the constructed plasmid into an E. coli expression strain (e.g., BL21). Induce protein expression with Isopropyl β-d-1-thiogalactopyranoside (IPTG) and purify the recombinant protein using affinity chromatography (e.g., His-tag purification) [2].
In Vitro Enzyme Assay
  • Reaction Setup: Prepare a standard reaction mixture containing:
    • Buffer: 100 mM phosphate buffer, pH 7.5.
    • Cofactor: 100 µM SAM.
    • Substrate: 100 µM (E)-cinnamic acid.
    • Enzyme: Purified recombinant protein.
  • Incubation: Incubate the reaction at 30°C for 30-60 minutes. Include a negative control with heat-denatured enzyme.
  • Termination & Extraction: Stop the reaction by adding 10 µL of HCl. Extract the product using an equal volume of ethyl acetate and analyze the organic phase [2].
Product Analysis via GC-MS
  • Analysis: Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Identification: Identify this compound by comparing its retention time and mass fragmentation spectrum with an authentic standard. Quantify the product using a calibration curve [2].
Kinetic Analysis
  • KM Determination: Repeat the enzyme assay with a range of (E)-cinnamic acid concentrations (e.g., 0-200 µM) while keeping SAM concentration constant.
  • Calculation: Plot the initial reaction rates against substrate concentrations and fit the data to the Michaelis-Menten equation to determine the apparent KM and Vmax values [2].

Research Context and Future Directions

  • Regulatory Networks: In basil, the biosynthesis of this compound is a highly regulated process. Metabolome and transcriptome studies suggest that transcription factors from the AP2/ERF, bHLH, and MYB families are involved in its production, offering targets for metabolic engineering [5].
  • Metabolic Engineering: A promising alternative to extraction from natural sources is the reconstruction of the pathway in engineered microbial hosts like E. coli. This approach requires the coordinated expression of genes including PAL and CAMT/CCMT to achieve de novo production from simple carbon sources [6] [1].

References

methyl cinnamate phytochemical characterization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Natural Occurrence

Methyl cinnamate is a natural flavor compound described as having a "balsamic, strawberry, fruity, cherry" odor [1]. It is the methyl ester of cinnamic acid, synthesized by cinnamic acid methyltransferase (CAMT) from cinnamic acid using S-adenosyl-L-methionine (SAM) as a methyl donor [2] [1].

Table 1: Natural Sources and Biosynthetic Enzymes of this compound

Source Type Specific Source Key Biosynthetic Enzyme Reference
Flowering Plant Alpinia katsumadai Hayata seeds Not specified in search results [2]
Flowering Plant Basil (Ocimum basilicum) ObCCMT (Cinnamic acid/p-coumaric acid methyltransferase) [1]
Liverwort Conocephalum salebrosum CsCAMT (Cinnamic acid methyltransferase) [1]
Food Tricholoma matsutake Soup Not applicable (naturally occurring volatile) [3]

It is important to note that the enzyme responsible for its biosynthesis, cinnamic acid methyltransferase (CAMT), belongs to the SABATH family of methyltransferases. Research suggests that this biosynthetic pathway evolved independently in liverworts and flowering plants [1].

Pharmacological Mechanisms & Biological Activities

(E)-methyl-cinnamate (EMC) exhibits significant pharmacological effects, particularly on bone cells, as demonstrated in studies using pre-osteoblast MC3T3-E1 cell lines [2] [4].

Table 2: Summarized Pharmacological Effects of (E)-Methyl-Cinnamate (EMC) on Pre-Osteoblasts

Assay/Category Observed Effect of EMC Proposed Mechanism / Key Biomarkers
Cell Viability (MTT Assay) Decreased in a time- and dose-dependent manner. -
Apoptosis (TUNEL Assay) Increased DNA fragmentation and TUNEL-positive cells. Increased cleavage of caspase-3 and PARP; Reduced expression of anti-apoptotic proteins Bcl-2 and Survivin.
Cell Migration (Wound-healing Assay) Suppressed migration rate in a dose-dependent manner. Inhibition of MAPK signaling pathways (ERK1/2, JNK, p38).
Osteoblast Differentiation Inhibited differentiation and reduced Alkaline Phosphatase (ALP) activity and staining. Downregulation of early/late osteogenic markers (ALP, Osteocalcin, Osteopontin).

The following diagram illustrates the mechanistic pathway by which EMC induces apoptosis and suppresses migration and differentiation in pre-osteoblasts, integrating the key findings from the table above.

G cluster_apoptosis Induces Apoptosis cluster_migration Suppresses Migration cluster_differentiation Inhibits Osteoblast Differentiation EMC EMC a1 Cleavage of Caspase-3 EMC->a1 m1 Inhibition of MAPK Phosphorylation EMC->m1 d1 ↓ Alkaline Phosphatase (ALP) Activity & Staining EMC->d1 d2 ↓ mRNA levels of ALP, Osteocalcin, Osteopontin EMC->d2 a2 Cleavage of PARP a1->a2 a4 DNA Fragmentation (TUNEL-positive cells) a1->a4 a2->d1 a3 ↓ Bcl-2 & Survivin a3->a1 m2 ↓ p-ERK1/2, ↓ p-JNK, ↓ p-p38 m1->m2 m3 Reduced Cell Migration Rate m2->m3 m2->d1

Mechanism of EMC action in pre-osteoblasts.

Analytical Methods & Experimental Protocols

The characterization of this compound's effects and its detection in samples involves several sophisticated analytical techniques.

Protocol: Evaluating Anti-Osteoblast Effects [2]

The following workflow outlines a standard cell-based assay to investigate the effects of a compound on pre-osteoblasts, from cell culture to endpoint analysis.

G cluster_analysis Analysis Pathways start Pre-osteoblast MC3T3-E1 Cells step1 Cell Culture & Treatment (Treat with EMC for 24-48h) start->step1 step2 Viability & Morphology Assay (MTT Assay & Microscopy) step1->step2 step3 Endpoint Analysis step2->step3 a1 Apoptosis Assay (Western Blot, TUNEL Staining) step3->a1 a2 Migration Assay (Wound-healing Assay) step3->a2 a3 Differentiation Assay (ALP Staining & Activity) step3->a3

Workflow for evaluating anti-osteoblast effects.

Protocol: Detecting this compound in Food Matrices [3]

For analyzing volatile compounds like this compound in complex samples such as Tricholoma matsutake soup, the following workflow is applicable.

G cluster_hsgcims HS-GC-IMS cluster_hsspmegcms HS-SPME-GC-MS start Sample Preparation (e.g., T. matsutake soup) a1 Headspace Injection (80°C, 15 min) start->a1 b1 Headspace SPME (DVB/CAR/PDMS fiber, 80°C, 40 min) start->b1 a2 GC Separation (FS-SE-54-CB-1 column) a1->a2 a3 Ion Mobility Spectrometry (Positive-ion mode, 3H source) a2->a3 b2 GC-MS Analysis (Elite-5MS column, EI mode) b1->b2 b3 Library Matching (NIST database, similarity >80) b2->b3

Analytical workflow for volatile compound detection.

Research Implications and Future Directions

The suppression of osteoblast survival, migration, and differentiation suggests EMC could be a potential phytomedicine for treating bone diseases involving abnormal osteoblast function, such as osteopetrosis, where reduced bone resorption needs to be balanced by controlling bone formation [2] [4]. Furthermore, this compound's role as a key aroma compound in food science highlights its importance in product flavor optimization [3].

Future research should focus on:

  • In vivo validation of the anti-osteoblast effects observed in cell cultures.
  • Exploring the therapeutic window and potential applications in other disease models.
  • Further characterization of CsCAMT and ObCCMT enzymes for potential biotechnological production.

References

where is methyl cinnamate found in nature

Author: Smolecule Technical Support Team. Date: February 2026

Natural Occurrence of Methyl Cinnamate

The table below summarizes the key plant sources and the typical concentration ranges of this compound found in their essential oils.

Plant Source Plant Family Plant Part Reported Concentration Citation
Eucalyptus olida Myrtaceae Leaf & Twigs 98% (2-6% fresh weight yield) [1]
Cinnamomum rhyncophyllum Lauraceae Bark & Wood Oil 40.5% - 43.1% [2]
Cinnamomum rhyncophyllum Lauraceae Leaf Oil 4.2% [2]
Ocimum canum (Ocimum americanum) Lamiaceae Not Specified >50% of essential oil [1] [3]
Alpinia species (e.g., A. malaccensis) Zingiberaceae Not Specified Up to 80% of essential oil [3]
Various Ocimum (basil) cultivars Lamiaceae Leaf A key volatile component [1] [4]
Ocotea quixos (Ishpingo) Lauraceae Flower Calices Identified component [1]
Strawberry, Sichuan pepper - Fruit/Spice Found naturally [1]
Various Orchids (e.g., Stanhopea embreei) Orchidaceae Flower Component of floral scent [1] [4]

Biosynthesis and Experimental Analysis

In plants, this compound is synthesized by an enzyme known as cinnamate/p-coumarate carboxyl methyltransferase (CCMT) [4]. This enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine (AdoMet) to the carboxyl group of cinnamic acid, producing this compound.

The following diagram illustrates this biosynthetic pathway and a common experimental workflow for its investigation:

G Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL CCMT Enzyme: CCMT Cinnamic_Acid->CCMT AdoMet S-Adenosylmethionine (AdoMet) AdoMet->CCMT Methyl_Cinnamate This compound CCMT->Methyl_Cinnamate AdoHcy S-Adenosylhomocysteine CCMT->AdoHcy Plant_Tissue Plant Tissue Sample Protein_Extract Protein Extraction Plant_Tissue->Protein_Extract Enzyme_Assay Enzyme Activity Assay Protein_Extract->Enzyme_Assay GC_MS GC-MS Analysis Enzyme_Assay->GC_MS

Biosynthetic pathway of this compound and associated experimental workflow.

Detailed Experimental Protocol for Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Metabolite content is analyzed by extracting leaf tissues with organic solvents like ethyl acetate. The extracted volatiles are then injected into a GC-MS system for separation and identification. This compound is identified by its characteristic retention time and mass spectrum, and quantified based on the peak area in the total ion chromatogram [4].
  • Enzyme Activity Assay for CCMT: Cell-free protein extracts are prepared from plant tissues, particularly glandular trichomes. The assay mixture typically includes the protein extract, a buffer (e.g., potassium phosphate buffer, pH 7.5), the substrate (e.g., cinnamic acid), and the methyl donor (e.g., AdoMet). Incubations are performed, and the reaction is stopped, often with HCl. The product, this compound, is extracted with an organic solvent like hexane and quantified using GC-MS or by measuring radioactivity if a labeled methyl donor is used [4].

Functional Roles and Research Significance

  • Role in Plant-Insect Interactions: this compound is a significant component of floral scents and acts as a signaling molecule, serving as a preferred attractant for male euglossine bees and other pollinators [4].
  • Industrial Production: Research is focused on engineering microbial cell factories (e.g., Escherichia coli) for the de novo production of this compound from simple carbon sources like glucose, providing a sustainable alternative to plant extraction or chemical synthesis [5].

References

Comprehensive Application Notes and Protocols: Electrochemical Reduction of Methyl Cinnamate for Neolignan-Type Derivative Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Electrochemical organic synthesis has emerged as a sustainable and efficient methodology that utilizes electrons as clean reagents to drive chemical transformations. The electrochemical reduction of methyl cinnamate (1a) represents a valuable route for constructing complex molecular architectures, particularly neolignan-type structures that exhibit diverse biological activities. These compounds, which consist of two phenylpropane (C₆–C₃) units, demonstrate promising antioxidant, anti-inflammatory, and defense-related properties that make them attractive targets for pharmaceutical and agricultural applications [1] [2].

Traditional synthetic approaches to such dimeric structures often require stoichiometric amounts of chemical reagents, generating significant waste. Electrochemical methods provide an alternative sustainable strategy that mimics biosynthetic pathways through radical intermediates generated via electron transfer. Recent advances in electrode materials, particularly boron-doped diamond (BDD) electrodes, have expanded the possibilities for cathodic reductive coupling reactions due to their wide potential window and high stability [1]. This application note provides detailed protocols and analytical data for the electrochemical reduction of this compound, enabling researchers to implement these methodologies in drug development and natural product synthesis.

Electrochemical Reduction Fundamentals

Reaction Mechanisms and Pathways

The cathodic reduction of this compound proceeds through a one-electron transfer process that generates a radical anion intermediate. This reactive species can undergo two primary competing pathways:

  • Hydrodimerization: The radical anions couple to form a linear hydrodimer, dimethyl 3,4-diphenylhexanedioate (2), through carbon-carbon bond formation. This pathway predominates on BDD electrodes, yielding the hydrodimer as the major product with a characteristic racemate/meso diastereomeric ratio of approximately 74:26 [1] [2].

  • Cyclization: An alternative intramolecular pathway leads to the formation of cyclic products via Diekmann-type cyclization. Methyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate (3) represents the primary cyclic product, which becomes predominant when using traditional electrode materials such as Hg, Cu, Pb, Zn, Sn, and Ag [1].

The electrode material significantly influences the reaction outcome, with BDD electrodes favoring the hydrodimerization pathway while suppressing competing hydrogen evolution reactions. This selectivity arises from the unique electronic properties and high overpotential for hydrogen evolution on BDD surfaces [1] [2].

Electrode Material Comparison

Different electrode materials yield distinct product distributions in the electrochemical reduction of this compound:

Table 1: Electrode Material Impact on Product Distribution

Electrode Material Hydrodimer 2 Yield (%) Cyclic Product 3 Yield (%) Key Observations
BDD 85 4 Optimal for dimer formation
Glassy Carbon (GC) 34 25 Mixed product formation
Platinum (Pt) ~0 ~0 Dominant hydrogen evolution
Magnesium (Mg) ~0 ~0 Dominant hydrogen evolution
Hg, Cu, Pb, Zn, Sn, Ag Trace Major Cyclic products predominate

The exceptional performance of BDD electrodes arises from their wide potential window, chemical inertness, and unique surface properties that favor radical coupling over hydrogen evolution or cyclization pathways. The sp³ carbon structure of diamond, when doped with boron, provides sufficient conductivity while maintaining stability under reductive conditions [1] [2].

Optimized Conditions and Performance Data

Solvent and Buffer Optimization

The reaction medium plays a critical role in determining the efficiency and selectivity of the electrochemical reduction. Systematic optimization has revealed that solvent properties and buffer conditions significantly impact product distribution:

Table 2: Solvent and Buffer Optimization for this compound Electroreduction

Entry Solvent Buffer Current (F/mol) Hydrodimer 2 Yield (%) Racemate:meso Cyclic Product 3 Yield (%)
1 DMSO None 1 0 - 0
2 DMF None 1 0 - 0
3 TFE None 1 0 - 0
4 MeOH None 1 0 - 0
5 MeCN None 1 4 100:0 0
6 MeCN pH 6.0 1 19 79:21 3
7 MeCN pH 7.0 1 33 85:15 5
8 MeCN 0.33 M pH 7.0 1 44 73:27 3
9 MeCN 0.33 M pH 7.0 1.5 67 73:27 5
10 MeCN 0.33 M pH 7.0 2.0 70 73:27 5
11 MeCN 0.33 M pH 7.0 2.5 85 74:26 4

Acetonitrile (MeCN) emerges as the optimal solvent due to its appropriate dielectric constant and ability to stabilize radical intermediates. The addition of phosphate buffer (pH 7.0) at high concentration (0.33 M) effectively suppresses hydrolytic side reactions, enabling high yields of the desired hydrodimer. The current charge also requires optimization, with 2.5 F/mol representing the optimal charge for maximizing hydrodimer formation [1] [2].

Alternative Electrode Materials

Surface-modified carbon fiber (CF) electrodes provide an alternative to BDD electrodes for this compound electroreduction. Anodic pre-oxidation of CF electrodes followed by modification with organic compounds such as butyl bromide, benzoic anhydride, or β-cyclodextrin influences both efficiency and product distribution:

  • Oxidized CF electrodes exhibit enhanced performance with a product ratio (3/4) of 29.0 and 62% reduction efficiency, compared to unmodified CF electrodes (3/4 = 9.4–9.6, 57–58% efficiency) [3].

  • Benzoate-modified CF electrodes show improved yield of cyclic product 3 and increased reduction efficiency (67%) [3].

  • β-Cyclodextrin-modified CF electrodes in MeCN–H₂O mixed solvent favor the formation of hydromonomer 4 (15% yield), demonstrating the value of host-guest interactions in controlling product selectivity [3].

Experimental Protocols

Boron-Doped Diamond (BDD) Electrode Protocol
4.1.1 Electrode Preparation and Cell Setup
  • BDD Electrode Pretreatment: Clean the BDD electrode (1 × 1 cm) sequentially with acetone, ethanol, and deionized water in an ultrasonic bath for 5 minutes each. Activate the electrode surface by applying a constant current density of 100 mA/cm² for 30 seconds in 0.5 M H₂SO₄ [1] [2].

  • Electrochemical Cell Assembly: Use a divided cell separated by a Nafion 117 membrane. Place the BDD electrode in the cathode chamber and a platinum counter electrode in the anode chamber. Employ SCE (saturated calomel electrode) as the reference electrode. Ensure all electrodes are properly positioned with a distance of approximately 1 cm between cathode and anode [1].

  • Electrolyte Preparation: Dissolve this compound (1a, 1.0 mmol, 176 mg) in acetonitrile (20 mL) containing 0.33 M phosphate buffer (pH 7.0). Add tetrabutylammonium tetrafluoroborate (0.1 M) as supporting electrolyte. Degas the solution with nitrogen for 10 minutes before electrolysis [1] [2].

4.1.2 Electrolysis and Workup Procedure
  • Constant Current Electrolysis (CCE): Apply a constant current density of 1.29 mA/cm² with a total charge of 2.5 F/mol. Maintain the temperature at 25°C using a water bath. Monitor the potential versus SCE, which should range between -2.12 V to -1.93 V during the reaction [1].

  • Reaction Monitoring: Track reaction progress by TLC (silica gel, hexane/ethyl acetate 4:1) or GC-MS. Stop the electrolysis when complete consumption of starting material is observed (approximately 4-6 hours) [1].

  • Product Isolation: Transfer the catholyte to a round-bottom flask and evaporate acetonitrile under reduced pressure. Dilute the residue with ethyl acetate (30 mL) and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum [1].

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient 10:1 to 4:1) to obtain:

    • Dimethyl 3,4-diphenylhexanedioate (2) as a colorless oil (85% yield, racemate/meso = 74:26)
    • Methyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate (3) as white crystals (4% yield) [1] [2].
Modified Carbon Fiber Electrode Protocol
4.2.1 Electrode Modification Procedure
  • Carbon Fiber Pre-oxidation: Apply anodic oxidation to the carbon fiber electrode at 1.5 V versus Ag/AgCl for 30 minutes in 0.1 M H₂SO₄ solution. Rinse thoroughly with deionized water and dry under vacuum [3].

  • Surface Functionalization:

    • Butyl modification: Immerse the oxidized CF electrode in 0.1 M butyl bromide solution in acetonitrile and apply cathodic reduction at -1.5 V for 1 hour [3].
    • Benzoate modification: Treat the oxidized CF electrode with 0.1 M benzoic anhydride in acetonitrile under cathodic conditions (-1.5 V, 1 hour) [3].
    • β-Cyclodextrin modification: Soak the oxidized CF electrode in 0.1 M β-cyclodextrin solution (in 1:1 MeCN-H₂O) and apply -1.5 V for 1 hour [3].
4.2.2 Electrolysis Using Modified Electrodes
  • Cell Configuration: Use an undivided cell with the modified carbon fiber electrode as cathode and platinum as anode. Dissolve this compound (1.0 mmol) in acetonitrile (20 mL) with 0.1 M TBABF₄ as supporting electrolyte. For β-cyclodextrin-modified electrodes, use MeCN-H₂O (1:1) as solvent [3].

  • Electrolysis Conditions: Apply constant current density of 1.0 mA/cm² with total charge of 2.0 F/mol at 25°C [3].

  • Product Distribution: The product profile varies with electrode modification:

    • Oxidized CF: High ratio of cyclic product 3 to hydromonomer 4 (29.0)
    • Benzoate-modified CF: Moderate ratio (11.2) with increased reduction efficiency (67%)
    • β-CD-modified CF: Highest yield of hydromonomer 4 (15%) [3]

Synthetic Applications to Neolignan-Type Derivatives

The electrochemical hydrodimerization product (±)-2 serves as a versatile intermediate for synthesizing novel neolignan-type derivatives with potential bioactivity.

Conversion to Lactone E-5
  • Reduction Step: Add LiAlH₄ (2.2 equiv) portionwise to a solution of (±)-2 (1.0 mmol) in anhydrous THF (10 mL) at 0°C. Stir the reaction mixture at room temperature for 2 hours. Carefully quench with saturated Na₂SO₄ solution, filter through Celite, and concentrate under vacuum to obtain alcohol (±)-4 in quantitative yield [1] [2].

  • Oxidation to Lactone: Dissolve the crude alcohol (±)-4 (1.0 mmol) in dry CH₂Cl₂ (10 mL). Add pyridinium chlorochromate (PCC, 1.2 equiv) and stir at room temperature for 4 hours. Filter through a silica gel pad, washing with ethyl acetate. Concentrate the filtrate and purify by flash chromatography (hexane/ethyl acetate 3:1) to obtain lactone E-5 as a white solid in 32% yield [1].

Synthesis of Derivative E-8
  • Selective Reduction: Add DIBAL-H (1.5 equiv) dropwise to a solution of lactone E-5 (1.0 mmol) in dry toluene (10 mL) at -78°C. Stir for 2 hours at -78°C, then slowly warm to 0°C and quench with methanol. Work up to obtain an inseparable mixture of 6 and 7, which can be characterized by ¹H NMR spectroscopy [1].

  • Final Reduction: Treat the mixture of 6 and 7 (1.0 mmol) with Et₃SiH (3.0 equiv) and BF₃·OEt₂ (3.0 equiv) in dry CH₂Cl₂ (10 mL) at 0°C for 30 minutes. Quench with saturated NaHCO₃ solution, extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Purify by flash chromatography to obtain E-8 as a colorless oil [1].

Analytical Data and Characterization

Spectral Properties of Key Compounds
  • Dimethyl 3,4-diphenylhexanedioate (2): ¹H NMR (400 MHz, CDCl₃) δ 7.30-7.10 (m, 10H, Ar-H), 3.60 (s, 6H, OCH₃), 3.20-3.10 (m, 2H, CH), 2.70-2.40 (m, 4H, CH₂), 2.30-2.10 (m, 2H, CH₂) [1].

  • Methyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate (3): ¹H NMR (400 MHz, CDCl₃) δ 7.40-7.15 (m, 10H, Ar-H), 3.90 (dd, J = 8.0, 6.0 Hz, 1H, CH), 3.65 (s, 3H, OCH₃), 3.50 (dd, J = 8.0, 6.0 Hz, 1H, CH), 3.10-2.90 (m, 2H, CH₂), 2.80-2.60 (m, 2H, CH₂) [1].

  • Lactone E-5: ¹H NMR (400 MHz, CDCl₃) δ 7.40-7.10 (m, 10H, Ar-H), 4.80 (dd, J = 8.0, 6.0 Hz, 1H, CH), 4.20 (dd, J = 8.0, 6.0 Hz, 1H, CH), 3.10-2.80 (m, 4H, CH₂), 2.60-2.30 (m, 2H, CH₂) [1].

Visualizations

Experimental Workflow for this compound Electroreduction

G Electrochemical Reduction Workflow Start Start: this compound (1a) ElectrodeSelection Electrode Selection Start->ElectrodeSelection BDD BDD Electrode ElectrodeSelection->BDD CF Carbon Fiber Electrode ElectrodeSelection->CF BDDElectrolysis Electrolysis in MeCN with pH 7.0 Buffer Current Density: 1.29 mA/cm² Charge: 2.5 F/mol BDD->BDDElectrolysis CFElectrolysis Electrolysis with Modified CF Electrode Current Density: 1.0 mA/cm² Charge: 2.0 F/mol CF->CFElectrolysis ProductSeparation Product Separation and Purification BDDElectrolysis->ProductSeparation CFProducts Product Mixture (Varying ratios of 3 and 4) CFElectrolysis->CFProducts Hydrodimer Hydrodimer 2 (85% yield) ProductSeparation->Hydrodimer CyclicProduct Cyclic Product 3 (4% yield) ProductSeparation->CyclicProduct NeolignanSynthesis Neolignan-Type Derivative Synthesis Hydrodimer->NeolignanSynthesis CyclicProduct->NeolignanSynthesis CFProducts->NeolignanSynthesis

Reaction Network and Product Transformation Pathways

G Reaction Network and Product Pathways MethylCinnamate This compound (1a) RadicalAnion Radical Anion Intermediate MethylCinnamate->RadicalAnion One-Electron Reduction Hydrodimer Dimethyl 3,4- Diphenylhexanedioate (2) RadicalAnion->Hydrodimer Hydrodimerization Pathway CyclicProduct Methyl 5-oxo-2,3- Diphenylcyclopentane- 1-carboxylate (3) RadicalAnion->CyclicProduct Cyclization Pathway Alcohol Alcohol (±)-4 Hydrodimer->Alcohol LiAlH₄ Reduction Lactone Lactone E-5 Alcohol->Lactone PCC Oxidation Mixture Mixture of 6 and 7 Lactone->Mixture DIBAL-H Reduction FinalProduct Neolignan E-8 Mixture->FinalProduct Et₃SiH/BF₃·OEt₂

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Low Yield of Hydrodimer 2: Ensure proper dehydration of solvents and electrolytes. Water content above 0.1% significantly promotes hydrolytic side products. Use molecular sieves (3Å) for acetonitrile drying and implement strict inert atmosphere conditions [1].

  • Hydrogen Evolution Dominance: This indicates inappropriate electrode material or excessive current density. Verify electrode connections and use BDD electrodes with proper boron doping levels. Reduce current density if hydrogen evolution becomes predominant [1] [2].

  • Poor Diastereoselectivity: The racemate/meso ratio (typically 74:26) remains consistent across optimized conditions. Significant deviation suggests issues with electrode surface condition or solvent purity [1].

  • Modified Carbon Fiber Performance: Ensure consistent surface modification by characterizing electrodes through cyclic voltammetry in standard redox couples (e.g., ferrocene/ferrocenium) before use [3].

Scalability Considerations

The BDD electrode protocol can be scaled to at least 10 mmol based on reported methodologies. For larger scales:

  • Maintain identical current density (1.29 mA/cm²) while proportionally increasing electrode surface area
  • Ensure efficient stirring to maintain mass transport
  • Use a flow cell system for continuous processing at larger scales [1]

Occupational Health, Safety, and Environmental Considerations

  • Electrical Safety: Implement proper grounding and shielding for high-voltage potentiostat/galvanostat equipment. Use emergency shutoff switches accessible within the laboratory.

  • Chemical Hazards: this compound may cause skin and eye irritation. Use appropriate personal protective equipment including gloves and safety glasses. LiAlH₄ reacts violently with water and must be handled under inert atmosphere.

  • Waste Management: Acetonitrile waste should be collected in appropriate containers for solvent recovery or proper disposal. Heavy metal-containing solutions from electrode modifications require separate collection as hazardous waste.

  • Green Chemistry Metrics: The electrochemical approach eliminates the need for stoichiometric chemical reductants, aligns with atom economy principles, and reduces waste generation compared to traditional synthetic methods [4].

Conclusion

The electrochemical reduction of this compound provides an efficient and sustainable route to valuable neolignan-type precursors using boron-doped diamond or modified carbon fiber electrodes. The optimized protocols detailed in this application note enable researchers to achieve high yields of hydrodimer products with excellent reproducibility. The synthetic transformation of these electrochemical products into novel neolignan derivatives demonstrates the power of electroorganic chemistry in natural product synthesis and drug development. These methodologies offer viable alternatives to conventional synthetic approaches, aligning with the principles of green chemistry while providing access to biologically relevant molecular architectures.

References

Methyl Cinnamate-Alginate Edible Coating: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Alginate-based edible coatings are thin layers of biopolymer applied directly to food products to improve quality and extend shelf-life. These coatings function as sacrificial moisture agents, gas barriers, and carriers for active compounds like antimicrobials. Incorporating methyl cinnamate, a natural antimicrobial ester, into the alginate matrix enhances the coating's functionality by inhibiting microbial growth and decay on perishable foods. The protocol relies on ionic cross-linking of alginate with divalent cations (e.g., Ca²⁺) to form a stable, continuous "egg-box" gel structure on the food surface [1].

Materials and Formulation

Reagents and Equipment
  • Biopolymer: Sodium Alginate (Food Grade)
  • Active Compound: this compound [2]
  • Plasticizer: Glycerol (food grade)
  • Surfactant: Tween 80 or similar emulsifier
  • Cross-linking Agent: Calcium Chloride (CaCl₂, food grade), 2-5% (w/v) aqueous solution [1]
  • Solvent: Distilled Water
  • Equipment: Magnetic stirrer with hotplate, beakers, weighing balance, pH meter, homogenizer (optional), spray-coating apparatus (conventional or electrostatic), drying oven.
Coating Formulation Table

The table below summarizes standard and optimized formulations based on recent research. The total volume is adjusted to 1000 mL with distilled water.

Component Function Standard Formulation [3] Optimized Formulation with High Activity [3]
Sodium Alginate Film-forming agent 1.5% (w/v) 1.5 - 2.0% (w/v)
Glycerol Plasticizer 0.5% (w/v) 0.5 - 1.0% (w/v)
This compound Natural antimicrobial 0.5% (v/v) 1.0% (v/v)
Tween 80 Emulsifier 0.1% (v/v) 0.1 - 0.5% (v/v)
Calcium Chloride (CaCl₂) Cross-linking agent 2% (w/v) 2 - 5% (w/v)

Step-by-Step Experimental Protocol

Coating Solution Preparation

G cluster_0 Emulsion Preparation cluster_1 Aqueous Phase A 1. Dissolve Sodium Alginate B 2. Add Plasticizer (Glycerol) A->B A->B C 3. Emulsify this compound B->C D 4. Mix Phases & Homogenize C->D C->D E Coating Solution Ready D->E

Title: Coating Solution Preparation Workflow

  • Dissolve Sodium Alginate: Slowly disperse the required mass of sodium alginate into approximately 80% of the total volume of distilled water under constant mechanical stirring (500-800 rpm). Gently heat (≈55°C) for 30 minutes to facilitate complete dissolution and hydration of the polymer [4].
  • Add Plasticizer: Incorporate glycerol into the alginate solution and stir for an additional 20 minutes to ensure uniform distribution [3].
  • Prepare this compound Emulsion: In a separate container, mix this compound with Tween 80. Slowly add this mixture to the remaining water (≈20% of total volume) under high-speed stirring (or homogenize at 10,000-12,000 rpm for 2-3 minutes) to form a stable pre-emulsion [3].
  • Combine and Homogenize: Gradually add the this compound emulsion to the alginate solution under continuous stirring. Maintain stirring for at least 60 minutes to form a homogeneous coating emulsion.
Coating Application Methods

Two effective application methods are detailed below.

Method A: Dipping and Cross-linking (Two-Step Method)

G cluster_0 Gel Formation Step A 1. Dip in Coating Solution (1-3 minutes) B Drain Excess Solution A->B C 2. Dip in CaCl₂ Bath (1-2 minutes) B->C D Drain Excess Solution C->D C->D E Air Dry to Set Gel D->E D->E

Title: Two-Step Dipping Protocol

  • Immersion: Dip the pre-cleaned and dried food samples (e.g., strawberries, persimmons) into the prepared alginate/methyl cinnamate coating solution for 1-3 minutes to ensure complete surface coverage [1] [4].
  • Draining: Remove the samples and allow excess coating to drip off.
  • Cross-linking: Immerse the coated samples into a 2-5% (w/v) calcium chloride (CaCl₂) solution for 1-2 minutes. This step ionically cross-links the alginate, forming an insoluble gel film [1].
  • Drying: Remove the samples, drain excess CaCl₂ solution, and air-dry at ambient temperature or in a controlled airflow cabinet until the surface is dry to the touch.

Method B: Electrostatic Spraying (One-Step Method)

This advanced method offers superior efficiency and coverage [3].

  • Setup: Use an electrostatic spray system with a high-voltage power supply (e.g., 25-35 kV). Ensure the food samples are placed on a grounded conveyor or turntable.
  • Preparation: Incorporate the cross-linking agent (e.g., a food-grade calcium salt) directly into the coating formulation as a fine, soluble powder, or use a post-spray calcium mist.
  • Spraying: Atomize the coating solution using the electrostatic spray gun. The charged droplets are attracted uniformly to the grounded food surface.
  • Gelling and Drying: Allow the sprayed coating to set, facilitating gel formation and drying.
Key Application Considerations
  • Electrostatic vs. Conventional Spraying: Research shows electrostatic spraying (ES) provides higher transfer efficiency and more uniform coating compared to non-electrostatic (NES) methods. A study on strawberries demonstrated that ES led to a more significant reduction in visible decay and better preservation of firmness and color over 13 days of storage [3].
  • Partial Coating Technique: For certain fruits like persimmons with high respiratory activity in specific areas (e.g., the calyx), a novel partial coating technique can be effective. Applying the coating material solely to the calyx can significantly reduce the fruit's respiration rate and weight loss without fully enrobing it [4].

Characterization and Quality Control

After application, evaluate the coating's performance using the following metrics.

Test Method / Protocol Target Outcome
Antimicrobial Activity Inoculation and Storage: Inoculate coated and uncoated food samples with target pathogens (e.g., E. coli, Salmonella) or monitor natural spoilage. Store under defined conditions and enumerate microbial loads periodically. >3 log reduction in microbial load vs. control; Significant delay in mold appearance [3].
Transfer Efficiency For Spray Methods: Weigh the food product before and after coating application. Alternatively, measure the weight of coating solution used versus the weight deposited. Electrostatic Spraying: Up to 2x higher efficiency than conventional spraying [3].
Coating Evenness Visual inspection under light or using image analysis software to identify bare spots or pooling. Uniform, continuous film without cracks or pinholes [3].
Weight Loss Weigh stored samples periodically using an analytical balance. <5% weight loss over storage period; coated samples should show significantly reduced weight loss vs. uncoated [4].
Firmness / Texture Use a texture analyzer with a puncture probe. Measure force required to penetrate the food surface. Retention of higher firmness in coated samples compared to softening control samples [3].

Mechanism of Action

The following diagram illustrates the functional principle of the cross-linked, active coating on a food surface.

G A Food Surface B Alginate Matrix (Cross-linked with Ca²⁺) A->B C This compound (Embedded Antimicrobial) B->C Barrier Barrier Function: Reduces O₂/CO₂ exchange & moisture loss B->Barrier Release Controlled Release: Antimicrobial migrates to surface C->Release Protection Protection: Inhibits microbial growth & decay Barrier->Protection Release->Protection

Title: Functional Mechanism of Edible Coating

Troubleshooting Guide

Problem Possible Cause Suggested Remedy
Poor Coating Adhesion Surface moisture or waxes; insufficient cross-linking. Clean and dry surface thoroughly; increase CaCl₂ concentration or immersion time [1].
Uneven Coating High viscosity; inefficient application method. Dilute coating solution; switch to electrostatic spraying for better uniformity [3].
Ineffective Antimicrobial This compound degradation or insufficient concentration. Use fresh MC; increase concentration within safe sensory limits; ensure proper emulsification [3].
Sticky or Tacky Film High humidity; excess plasticizer. Reduce glycerol content; improve drying conditions [1].

These protocols provide a reliable foundation for research and development. For industrial scale-up, parameters such as drying time, production line speed, and cost-benefit analysis require further optimization.

References

Application Notes: Cathodic Reductive Coupling on BDD Electrodes

Author: Smolecule Technical Support Team. Date: February 2026

The cathodic reductive coupling of methyl cinnamate (1a) using a BDD electrode is an efficient method for synthesizing the hydrodimer, dimethyl 3,4-diphenylhexanedioate (2), which serves as a precursor for novel neolignan-type compounds [1]. The key advantage of using a BDD electrode for this transformation is its unique product selectivity, favoring the linear hydrodimer 2 over the cyclic products typically obtained with traditional cathode materials like Hg, Pb, or Sn [1].

Key Quantitative Data

The table below summarizes the optimization of electrolysis conditions for the reaction, highlighting the critical role of solvent, buffer, and charge consumed (F/mol) [1].

Entry Solvent Additive Current Density (mA/cm²) F/mol Yield of 2 (%) (±)/meso Ratio
1 DMSO --- 0.21 1 0 --
2 DMF --- 0.50 1 0 --
5 MeCN --- 1.29 1 4 100/0
6 MeCN 0.07 M pH 6.0 buffer 1.29 1 19 79/21
7 MeCN 0.07 M pH 7.0 buffer 1.29 1 33 85/15
11 (Optimal) MeCN 0.33 M pH 7.0 buffer 1.29 2.5 85 74/26

The following table compares the performance of different cathode materials under the optimized conditions, demonstrating the superiority of the BDD electrode [1].

Cathode Material Hydrogen Evolution Yield of 2 (%) Yield of 1a (Recovered) Other Products
Boron-Doped Diamond (BDD) Minimal 85 1% 4% cyclic product 3
Glassy Carbon (GC) Moderate 34 41% 25% cyclic product 3
Platinum (Pt) Significant 0 High --
Magnesium (Mg) Significant 0 High --

Experimental Protocols

Protocol 1: Cathodic Reductive Coupling of this compound [1]

Objective: To synthesize dimethyl 3,4-diphenylhexanedioate (2) via electroreduction.

Materials:

  • Reactant: this compound (1a)
  • Solvent: Anhydrous acetonitrile (MeCN)
  • Supporting Electrolyte: 0.33 M phosphate buffer (pH 7.0)
  • Electrodes:
    • Cathode: Boron-doped diamond (BDD)
    • Anode: Not specified in detail (used in a divided cell)
  • Equipment: Divided electrochemical cell, constant current power supply, standard equipment for work-up and purification.

Procedure:

  • Cell Setup: Assemble a divided electrochemical cell. Place the BDD electrode as the cathode in the cathodic chamber.
  • Solution Preparation: Dissolve this compound (1a) in anhydrous acetonitrile containing 0.33 M phosphate buffer (pH 7.0).
  • Electrolysis: Conduct constant current electrolysis (CCE) at a current density of 1.29 mA/cm². Pass a charge of 2.5 F/mol.
  • Reaction Monitoring: The potential range observed during the reaction is typically between -2.12 V to -1.93 V (vs. SCE).
  • Work-up: After electrolysis is complete, concentrate the reaction mixture under reduced pressure.
  • Purification & Analysis: Purify the crude product via chromatography to isolate the hydrodimer 2. The diastereomeric ratio (racemate/meso = 74:26) can be determined by ( ^1 )H NMR spectroscopy [1].
Protocol 2: Synthesis of Neolignan-type Derivatives [1]

Objective: To convert hydrodimer (±)-2 into novel neolignan-type products E-5 and E-8.

Workflow Diagram: The following diagram illustrates the two-step synthetic pathway from the electrochemically derived hydrodimer to the final neolignan-type products.

G Start Electrochemical Hydrodimer (±)-2 A Reduction with LiAlH₄ Quantitative yield Start->A B Alcohol (±)-4 A->B C Oxidation with PCC 32% yield B->C D Lactone E-5 C->D E Selective reduction with DIBAL-H D->E F Mixture of 6 and 7 E->F G Treatment with Et₃SiH / BF₃·OEt₂ F->G H Neolignan E-8 G->H

Procedure for E-5:

  • Reduction: Add lithium aluminium hydride (LiAlH₄) to a solution of separated (±)-2 in anhydrous tetrahydrofuran (THF) at 0°C.
  • Stirring: Allow the reaction to warm to room temperature and stir until completion by TLC.
  • Quenching & Work-up: Carefully quench the excess LiAlH₄ with sequential addition of water, aqueous NaOH (15%), and water again. Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain alcohol (±)-4 in quantitative yield.
  • Oxidation: Dissolve alcohol (±)-4 in anhydrous dichloromethane (DCM). Add pyridinium chlorochromate (PCC) and stir the mixture at room temperature.
  • Purification: Filter the reaction mixture through a pad of Celite to remove chromium salts. Concentrate the filtrate and purify the residue via flash chromatography to isolate the lactone E-5 in 32% yield [1].

Procedure for E-8:

  • Selective Reduction: Add diisobutylaluminium hydride (DIBAL-H) to a solution of lactone E-5 in anhydrous DCM at low temperature (e.g., -78°C).
  • Monitoring: Stir the mixture and monitor by TLC. Quench carefully upon completion to obtain an inseparable mixture of lactol 6 and 7.
  • Reductive Deoxygenation: Dissolve the mixture of 6 and 7 in DCM. Add triethylsilane (Et₃SiH) and boron trifluoride diethyl etherate (BF₃·OEt₂) to the solution.
  • Stirring & Work-up: Stir the reaction at room temperature. After completion, quench with a saturated aqueous sodium bicarbonate solution. Extract with DCM, dry the organic layers, and concentrate.
  • Purification: Purify the crude product via chromatography to obtain the novel neolignan-type product E-8 [1].

Critical Experimental Parameters & Troubleshooting

  • Solvent is Critical: Acetonitrile is the only solvent reported to provide the desired coupling product in high yield [1]. Other solvents like DMSO, DMF, or MeOH lead primarily to recovery or hydrolysis of the starting material.
  • Control Hydrolysis: The use of a phosphate buffer at neutral pH (7.0) is essential to suppress the hydrolysis of this compound to cinnamic acid (1b), which is a significant side reaction in unbuffered or weakly buffered systems [1].
  • Electrode Material Defines Selectivity: The BDD electrode is key to obtaining the linear hydrodimer as the major product. The study confirms that using Pt or Mg electrodes results predominantly in hydrogen evolution and recovery of starting material, while a Glassy Carbon electrode yields a mixture of products with a significantly lower yield of the desired dimer [1].

References

methyl cinnamate anti-colitis treatment in vivo

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Cinnamate and Colitis

This compound (MC) is an organic compound, the methyl ester of cinnamic acid, naturally found in plants like galangal (Alpinia officinarum Hance) and Zanthoxylum species [1] [2]. It is widely used as a flavoring agent in food and is generally recognized as safe [3] [4].

Inflammatory Bowel Disease (IBD), including ulcerative colitis (UC), is a chronic intestinal disorder with a complex etiology. Current treatments often have limited efficacy and can cause serious side effects, creating a need for new, safer therapeutics [5]. Recent studies indicate that MC, extracted from traditional medicinal plants, possesses potent anti-inflammatory properties and shows significant efficacy in experimental models of colitis [1] [6].

Mechanism of Action: How this compound Fights Colitis

The therapeutic effects of this compound in colitis are mediated through multiple interconnected biological pathways.

Inhibition of the MAPK Signaling Pathway

The MAPK (Mitogen-Activated Protein Kinase) signaling pathway is a crucial regulator of inflammatory responses. In a dextran sulfate sodium (DSS)-induced colitis mouse model, MC treatment significantly reduced the phosphorylation (activation) of key MAPK proteins:

  • In colon tissue: Phosphorylation of p38 was markedly reduced [1] [5].
  • In macrophage cells: Phosphorylation levels of p38, JNK, and ERK were significantly decreased [1] [5].

By inhibiting this pathway, MC suppresses the overexpression of pro-inflammatory cytokines, thereby alleviating colitis symptoms [1].

Improvement of Intestinal Microbiota

Colitis is associated with an imbalance in gut bacteria. 16S RNA sequencing analysis revealed that MC treatment can improve this intestinal microbial dysbiosis in mice with DSS-induced colitis, contributing to the restoration of a healthy gut environment [1] [5].

Protection of Intestinal Barrier Integrity

MC treatment helps protect the physical structure of the gut. It has been shown to protect the integrity of the intestinal barrier in DSS-induced colitis mice, which prevents further immune activation [1] [5]. This is supported by the recovery of tight junction proteins like ZO-1 [5].

Other Potential Mechanisms
  • AMPK Pathway Activation: In other disease models, MC has been shown to activate the AMPK pathway, which plays a critical role in regulating energy metabolism and inflammation [4] [2]. This suggests a potential parallel mechanism in colitis.
  • Antispasmodic Effects: Early research indicates MC can inhibit gut smooth muscle contractions, potentially involving tyrosine kinase pathways, which may help relieve abdominal cramps associated with colitis [3].

The following diagram summarizes the primary anti-colitis mechanisms of this compound:

G cluster_mechanisms Anti-Colitis Mechanisms MC This compound (MC) MAPK Inhibits MAPK Pathway Activation MC->MAPK Microbiota Improves Intestinal Microbiota MC->Microbiota Barrier Protects Intestinal Barrier Integrity MC->Barrier InflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->InflammatoryCytokines Reduces Dysbiosis Microbial Dysbiosis Microbiota->Dysbiosis Ameliorates TJProteins Tight Junction Proteins (ZO-1, Occludin) Barrier->TJProteins Increases TherapeuticEffects Therapeutic Effects • Reduced weight loss • Lower disease activity • Increased colon length • Improved histology

In Vivo Application Notes and Protocols

Here is a detailed guide for evaluating the anti-colitis efficacy of this compound in a mouse model, based on established methodologies [1] [5].

Animal Model and Dosing Protocol

This protocol outlines the use of a DSS-induced colitis model in mice, which is a standard model for studying ulcerative colitis.

Table 1: In Vivo Dosing and Experimental Groups

Group Induction (Days 1-7) Treatment (Days 1-14) Key Parameters Measured
Control Pure drinking water Normal saline Body weight, colon length, disease activity index (DAI), tissue histology
DSS Model 3% (w/v) DSS in water Normal saline All parameters above (positive control for disease)
DSS + MC (Low) 3% (w/v) DSS in water 20 mg/kg MC, oral All parameters above (therapeutic group)
DSS + MC (High) 3% (w/v) DSS in water 40 mg/kg MC, oral All parameters above (therapeutic group)
DSS + SASP 3% (w/v) DSS in water 50 mg/kg Sulfasalazine, oral All parameters above (standard drug control)

Note: The study used female C57BL/6 mice (6-8 weeks old) with 8 mice per group. MC and the reference drug Sulfasalazine (SASP) were administered orally once daily [5].

Efficacy Assessment and Data Collection

The therapeutic effects are evaluated through disease activity scoring, histological analysis, and molecular techniques.

Table 2: Key Efficacy Outcomes from Preclinical Studies

Assessment Method DSS Model Group Outcome This compound Treatment Outcome Significance
Disease Activity Index (DAI) Significant increase Dose-dependent decrease [1] P < 0.05
Body Weight Progressive loss Significant recovery [1] [5] P < 0.05
Colon Length Significant shortening Marked increase (protected from DSS-induced shortening) [1] [5] P < 0.05
Histological Score Severe mucosal damage, immune cell infiltration Significant improvement, reduced damage and inflammation [1] [5] P < 0.05
Pro-inflammatory Cytokines Overexpression (in vivo and in vitro) Inhibited overexpression [1] P < 0.05
Intestinal Barrier (ZO-1) Impaired integrity Protected integrity [1] [5] P < 0.05
MAPK Phosphorylation Increased (p38, JNK, ERK) Significantly decreased [1] [5] P < 0.05
Ex Vivo and In Vitro Supporting Protocols

To elucidate the mechanism of action, the following experiments can be conducted.

1. Western Blot Analysis for MAPK Pathway

  • Purpose: To detect protein expression and phosphorylation levels in the MAPK pathway.
  • Procedure:
    • Extract protein from colon tissues or RAW 264.7 macrophages treated with MC and inflammatory stimuli (e.g., LPS).
    • Separate proteins using SDS-PAGE gel electrophoresis and transfer to a membrane.
    • Incubate membrane with primary antibodies against p-p38, p38, p-JNK, JNK, p-ERK, and ERK.
    • Use β-actin as a loading control.
    • Visualize bands using a chemiluminescence system [5].

2. 16S rRNA Sequencing for Gut Microbiota

  • Purpose: To analyze the effect of MC on the composition of the gut microbiota.
  • Procedure:
    • Collect fecal samples from control, DSS-model, and MC-treated mice.
    • Extract genomic DNA and amplify the bacterial 16S rRNA gene.
    • Perform high-throughput sequencing on an Illumina platform.
    • Analyze the data to compare microbial diversity and taxonomic composition between groups [1] [5].

Formulation and Preclinical Safety

  • Formulation for In Vivo Studies: For oral administration, MC can be dissolved in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to form a clear solution [2]. The cited studies reported no observable toxic side effects at the effective doses (20 and 40 mg/kg) [1] [5].
  • Supporting In Vitro Evidence: In LPS-stimulated RAW 264.7 macrophages and primary peritoneal macrophages, MC (at concentrations of 6.25 to 100 μM) effectively inhibited the expression of pro-inflammatory cytokines. Cell viability assays confirmed that MC was not cytotoxic within this concentration range [5].

Conclusion and Future Perspectives

This compound is a promising natural product-derived candidate for treating colitis, with demonstrated efficacy in a standard mouse model. Its multi-targeted mechanism, focusing on MAPK pathway inhibition and gut microbiota restoration, aligns with the complex pathogenesis of IBD.

Future work should focus on:

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of MC.
  • Advanced Formulations: Exploring targeted delivery systems to enhance its bioavailability and efficacy at the site of inflammation.
  • Long-term Safety and Efficacy: Conducting chronic toxicity studies and validating findings in other experimental models of colitis.

References

Application Notes & Protocols: Electrochemical Synthesis of Neolignans via Cathodic Reductive Coupling of Methyl Cinnamate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Neolignans are a class of natural products composed of two phenylpropane (C6-C3) units and are known for their diverse biological activities, including anti-inflammatory and anticancer properties [1]. Traditional synthetic approaches often mimic biosynthetic pathways through oxidative coupling reactions [1]. However, electrochemical synthesis provides an alternative, environmentally friendly method by utilizing electrons as clean reagents. This protocol describes the cathodic reductive coupling of methyl cinnamate using a boron-doped diamond (BDD) electrode to produce the hydrodimer dimethyl 3,4-diphenylhexanedioate and subsequent transformation into novel neolignan-type products [2] [1]. The BDD electrode is chosen for its wide potential window, high stability, and unique electrochemical properties that favor hydrodimer formation over competing reduction pathways [1].

Key Advantages of the Method

  • Green Chemistry: Uses electrons as traceless reagents; no need for stoichiometric chemical reductants.
  • High Yield: Achieves up to 85% isolated yield of the hydrodimer under optimized conditions [1].
  • Selectivity: BDD electrode favors hydrodimer formation over Dieckmann-type cyclization products commonly observed with other electrode materials like Hg, Pb, or Sn [1].
  • Stereoselectivity: Consistent stereochemical outcome with a racemate to meso ratio of 74:26 across various conditions [1].
  • Synthetic Versatility: The electrochemically produced hydrodimer serves as a versatile intermediate for synthesizing novel neolignan-type structures with potential bioactivity [1].

Experimental Protocol

Materials and Equipment

Table 1: Required Materials

Material Specification/Purity Notes
This compound (1a) Reagent grade, ≥95% Substrate
Acetonitrile (MeCN) Anhydrous, 99.8% Optimal solvent
Tetrabutylammonium tetrafluoroborate (TBABF₄) Electrochemical grade Supporting electrolyte
Phosphate buffer 0.33 M, pH 7.0 Prevents hydrolysis
Boron-doped diamond (BDD) electrode - Cathode material
Platinum (Pt) electrode - Counter electrode
Reference electrode Saturated calomel (SCE) Potential reference
Nitrogen gas 99.999% For deaeration

Equipment Setup:

  • Electrochemical Cell: Divided H-type cell with frit separator
  • Power Supply: Constant current electrolysis (CCE) capable
  • Stirring System: Magnetic stirrer with Teflon-coated bar
  • Temperature Control: Room temperature (25°C) maintained
Step-by-Step Procedure
  • Solution Preparation:

    • Dissolve This compound (1a, 1.0 mmol) and TBABF₄ (0.1 M) in acetonitrile (50 mL) containing 0.33 M phosphate buffer (pH 7.0) [1].
  • Electrochemical Cell Assembly:

    • Transfer the solution to the cathodic compartment of the divided cell.
    • Place BDD electrode as cathode, Pt electrode as anode, and SCE reference electrode in the cathodic chamber.
    • Ensure proper separation between compartments to prevent product migration.
  • Deaeration:

    • Sparge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.
  • Electrolysis:

    • Apply constant current density of 1.29 mA/cm² with a total charge of 2.5 F/mol [1].
    • Monitor potential range: -2.12 to -1.93 V vs SCE.
    • Continue electrolysis until substrate is consumed (typically 2-4 hours).
  • Work-up:

    • After completion, transfer the catholyte to a round-bottom flask.
    • Remove solvent under reduced pressure using a rotary evaporator.
    • Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient).
  • Product Characterization:

    • Dimethyl 3,4-diphenylhexanedioate (2): White solid; 85% yield; racemate/meso = 74:26 [1].
    • Characterize by ( ^1 \text{H} ) NMR, ( ^{13} \text{C} ) NMR, and HRMS (see Supporting Information of [1]).
Optimization Data

Table 2: Optimization of Electrolysis Conditions for this compound Reduction

Entry Solvent Current Density (mA/cm²) F/mol Potential (V vs SCE) Yield of 2 (%) Racemate:meso
1 DMSO 0.21 1 -2.08 to -1.93 0 -
2 DMF 0.50 1 -1.96 to -1.86 0 -
3 TFE 0.53 1 -2.00 to -1.85 0 -
4 MeOH 1.29 1 -2.08 to -1.84 0 -
5 MeCN 1.29 1 -2.00 to -1.88 4 100:0
6 MeCN* 1.29 1 -2.21 to -1.98 19 79:21
7 MeCN 1.29 1 -2.07 to -1.89 33 85:15
8 MeCN* 1.29 1 -1.91 to -1.83 44 73:27
9 MeCN* 1.29 1.5 -2.02 to -1.84 67 73:27
10 MeCN* 1.29 2.0 -2.00 to -1.82 70 73:27
11 MeCN* 1.29 2.5 -2.12 to -1.93 85 74:26

*Containing 0.07 M pH 6.0 phosphate buffer; Containing 0.07 M pH 7.0 phosphate buffer; *Containing 0.33 M pH 7.0 phosphate buffer [1]

Downstream Synthesis of Neolignans

The hydrodimer 2 serves as a key intermediate for novel neolignan-type products. Below is a representative transformation protocol:

Synthesis of Lactone E-5
  • Reduction to Alcohol (±)-4:

    • Add LiAlH₄ (2.0 equiv) to a solution of (±)-2 (1.0 mmol) in anhydrous THF (20 mL) at 0°C.
    • Stir for 2 hours at room temperature.
    • Quench carefully with saturated Na₂SO₄ solution.
    • Filter and concentrate to obtain alcohol (±)-4 in quantitative yield [1].
  • Oxidation to Lactone E-5:

    • Dissolve alcohol (±)-4 (1.0 mmol) in dry DCM (15 mL).
    • Add PCC (pyridinium chlorochromate, 1.5 equiv) and stir for 3 hours.
    • Filter through a pad of Celite and concentrate.
    • Purify by flash chromatography to obtain E-5 in 32% yield [1].
Synthesis of Neolignan E-8
  • Selective Reduction:

    • Treat E-5 (1.0 mmol) with DIBAL-H (1.2 equiv) in dry toluene at -78°C.
    • Warm to room temperature and stir for 1 hour to obtain a mixture of 6 and 7.
  • Reductive Etherification:

    • Add BF₃·OEt₂ (0.2 equiv) and Et₃SiH (2.0 equiv) to the mixture of 6 and 7 in DCM.
    • Stir for 2 hours at room temperature.
    • Quench with saturated NaHCO₃ and extract with DCM.
    • Purify by flash chromatography to obtain E-8 [1].

Critical Parameters and Troubleshooting

Table 3: Troubleshooting Guide

Issue Possible Cause Solution
Low yield of 2 Wrong solvent Use strictly anhydrous MeCN with phosphate buffer
Hydrolysis products Moisture Ensure strict control of pH with phosphate buffer
Hydrogen evolution High current density Optimize current density to 1.29 mA/cm²
No reaction Electrode material Use BDD electrode; verify connections
Mixed products Cell division failure Check integrity of divided cell separator

Comparative Electrode Performance

Table 4: Electrode Material Comparison for this compound Reduction*

Electrode Material Yield of 2 (%) Yield of 3 (%) Notes
BDD 85 4 Optimal for hydrodimer formation
Glassy Carbon (GC) 34 25 Moderate performance
Platinum (Pt) 0 (Recovery of 1a: high) 0 Hydrogen evolution dominant
Magnesium (Mg) 0 (Recovery of 1a: high) 0 Hydrogen evolution dominant

*Conditions: MeCN with 0.33 M pH 7.0 phosphate buffer, 1.29 mA/cm², 2.5 F/mol [1]

Mechanism and Workflow

The following diagram illustrates the proposed reaction mechanism and experimental workflow for the electrochemical synthesis:

G MC This compound (1a) Intermediate Radical anion intermediate MC->Intermediate One-electron reduction on BDD electrode Hydrodimer Dimethyl 3,4-diphenylhexanedioate (2) (85% yield, 74:26 racemate:meso) Intermediate->Hydrodimer Radical-radical coupling Neolignans Novel neolignan-type products (E-5, E-8) Hydrodimer->Neolignans Chemical transformation Solution Solution Preparation: • this compound in MeCN • 0.33 M phosphate buffer (pH 7.0) • TBABF₄ as electrolyte Electrolysis Electrolysis Parameters: • BDD cathode, Pt anode • 1.29 mA/cm², 2.5 F/mol • -2.12 to -1.93 V vs SCE Solution->Electrolysis Deaeration with N₂ Workup Work-up & Purification: • Solvent removal • Column chromatography Electrolysis->Workup Reaction completion

Conclusion

The cathodic reductive coupling of this compound on BDD electrodes provides an efficient and selective method for synthesizing hydrodimer neolignan precursors. Key advantages include high yields, excellent stereoselectivity, and the ability to transform products into novel neolignan-type derivatives with potential bioactivity. This protocol offers researchers a reliable and reproducible method for electrochemical synthesis in natural product and medicinal chemistry applications.

References

Comprehensive Application Notes: Methyl Cinnamate as a MAPK Signaling Pathway Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Cinnamate and MAPK Pathway Significance

This compound (MC), a naturally occurring compound found in various plants including Zanthoxylum armatum DC and Alpinia officinarum Hance (lesser galangal), has emerged as a significant pharmacological agent with potent inhibitory effects on the MAPK signaling pathway. The MAPK (Mitogen-Activated Protein Kinase) pathway represents a crucial intracellular signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, inflammatory responses, and apoptosis. Dysregulation of this pathway is implicated in numerous disease states, making it an attractive therapeutic target for drug development. As an FDA-approved flavoring agent already recognized for its safety profile, this compound presents a promising starting point for developing novel therapeutic interventions targeting MAPK-driven pathologies [1] [2].

The structural characteristics of this compound contribute to its biological activity. As an ester derivative of cinnamic acid, it possesses a benzene ring conjugated with a propenoic acid methyl ester side chain. This structure facilitates interactions with various molecular targets within signaling pathways. While hydroxycinnamic acid derivatives like trans-cinnamic acid and p-coumaric acid have been more extensively studied, this compound has recently demonstrated specific inhibitory effects on MAPK signaling that distinguish it from related compounds. Research indicates that this compound specifically targets key components of the MAPK cascade, particularly reducing phosphorylation of p38, JNK, and ERK proteins, thereby modulating downstream inflammatory and stress responses [2] [3].

Key Mechanisms of Action and Computational Evidence

MAPK Pathway Inhibition Mechanisms

This compound exerts its therapeutic effects primarily through direct inhibition of the MAPK signaling cascade, a critical pathway involved in cellular responses to external stressors and inflammatory stimuli. Experimental evidence demonstrates that this compound significantly reduces phosphorylation levels of three major MAPK components: p38, JNK, and ERK. In studies using RAW 264.7 macrophage cells stimulated with LPS, this compound treatment resulted in dose-dependent suppression of phosphorylated p38, JNK, and ERK proteins, with maximum inhibition observed at concentrations between 50-100 μM. This comprehensive suppression of MAPK activation translates to reduced nuclear translocation of transcription factors such as NF-κB and decreased expression of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β [2].

The inhibitory effect of this compound on MAPK signaling extends to in vivo models. In dextran sulfate sodium (DSS)-induced colitis mice, this compound administration (20-40 mg/kg) effectively suppressed phosphorylated p38 levels in colon tissues, resulting in ameliorated disease activity and improved intestinal barrier function. The mechanism involves disruption of the phosphorylation cascade that normally activates downstream transcription factors regulating inflammatory gene expression. Additionally, this compound has been shown to modulate the intestinal microbiota, improving microbial dysbiosis in colitis models, suggesting that its therapeutic benefits may derive from both direct MAPK inhibition and indirect microbiome modulation [2].

Computational and Molecular Docking Evidence

Computational studies provide additional insights into the molecular interactions between this compound and signaling proteins. While direct docking studies specifically targeting MAPK components with this compound are limited in the current literature, related cinnamic acid derivatives have demonstrated significant binding affinities to various kinase targets. For instance, epigallocatechin 3-O-cinnamate, a cinnamate derivative from Camellia sinensis, showed strong binding affinity (-10.3 kcal/mol) to BRAF, a serine/threonine kinase upstream of the MAPK pathway. Molecular dynamics simulations further confirmed the stability of this interaction, with stable binding observed over 200 ns simulations [4].

Table 1: Quantitative Effects of this compound on MAPK Pathway Components

Experimental Model MAPK Component Effect of this compound Concentration/Dose Reference
RAW 264.7 cells (LPS-stimulated) p-p38 Significant reduction 50-100 μM [2]
RAW 264.7 cells (LPS-stimulated) p-JNK Significant reduction 50-100 μM [2]
RAW 264.7 cells (LPS-stimulated) p-ERK Significant reduction 50-100 μM [2]
DSS-induced colitis mice p-p38 in colon tissue Marked reduction 20-40 mg/kg [2]
PEMs (LPS-stimulated) p-p38 Significant reduction 50-100 μM [2]

Experimental Models and Efficacy Profiles

In Vitro Models and Findings

In vitro studies have been instrumental in characterizing this compound's effects on MAPK signaling across different cell types. In RAW 264.7 macrophage cells and primary peritoneal elucidated macrophages (PEMs) stimulated with LPS, this compound pretreatment (6.25-100 μM) resulted in significant, dose-dependent reduction in phosphorylated p38, JNK, and ERK levels. The maximum inhibition was observed at 100 μM, with no significant cytotoxicity observed at concentrations up to 100 μM as determined by CCK-8 assays. This suppression of MAPK phosphorylation correlated with decreased production of inflammatory mediators including TNF-α, IL-6, and IL-1β, confirming the functional consequences of MAPK pathway inhibition. The treatment protocol involved preincubating cells with this compound for 2 hours prior to LPS stimulation (1 μg/mL) for 15-30 minutes for phosphorylation analysis or 24 hours for cytokine measurements [2].

Additional in vitro models have revealed context-specific effects of this compound on signaling pathways. In HepG2 liver cells, this compound demonstrated AMPK activation without significant CAMKK2 involvement, suggesting cell-type specific signaling modulation. Interestingly, in fibroblast migration assays, this compound (3-300 μM) did not significantly affect cell motility, whereas trans-cinnamic acid showed pronounced promigratory effects through PKA and p38-MAPK signaling, highlighting the structural specificity of cinnamic acid derivatives in modulating different cellular processes. These findings emphasize that while this compound effectively suppresses MAPK signaling in inflammatory contexts, its effects are highly dependent on cell type and physiological context [1] [3].

In Vivo Models and Therapeutic Efficacy

In vivo studies provide compelling evidence for the therapeutic potential of this compound through MAPK pathway inhibition. In a dextran sulfate sodium (DSS)-induced colitis model in mice, this compound administration (20 and 40 mg/kg orally for 14 days) significantly alleviated disease severity, as evidenced by reduced disease activity index scores, prevention of weight loss, and restoration of colon length. Histological analysis revealed preserved intestinal barrier integrity with increased expression of tight junction proteins like ZO-1, and immunohistochemical analysis demonstrated marked reduction in phosphorylated p38 levels in colon tissues. The therapeutic effects were comparable to sulfasalazine (50 mg/kg), a standard anti-inflammatory medication for inflammatory bowel disease [2].

Table 2: In Vivo Efficacy of this compound in Disease Models

Disease Model Species Administration Route Effective Dose Key Outcomes Reference
DSS-induced colitis C57BL/6 mice Oral gavage 20, 40 mg/kg for 14 days ↓ Disease activity index, ↑ colon length, ↓ p-p38 in colon tissue [2]
CCD-induced neuropathic pain (obese) Wistar rats Intrathecal injection 40 μM (single dose) ↑ Paw withdrawal threshold, ↓ ERK phosphorylation [5]

The safety profile of this compound in these in vivo studies was favorable, with no observed toxicity in major organs (heart, liver, spleen, lung, kidney) upon histological examination. As this compound is already FDA-approved as a flavoring agent, its established safety profile combined with newly demonstrated MAPK inhibitory activity makes it an attractive candidate for further therapeutic development. The optimal effective dose range in murine models appears to be 20-40 mg/kg, with higher doses within this range generally providing more pronounced therapeutic effects [2].

Detailed Experimental Protocols

In Vitro Protocol: MAPK Inhibition in Macrophages

Objective: To evaluate the effect of this compound on MAPK phosphorylation in LPS-stimulated macrophages.

Materials:

  • Cell lines: RAW 264.7 macrophage cell line (ATCC) or primary peritoneal elucidated macrophages (PEMs)
  • Reagents: this compound (purity >99%, available from commercial suppliers like MedChemExpress, HY-W017212), LPS (E. coli O111:B4), DMSO, cell culture media (DMEM with 10% FBS), phosphatase and protease inhibitors
  • Antibodies: Anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK, and corresponding total protein antibodies

Procedure:

  • Cell culture and pretreatment: Seed RAW 264.7 cells in 6-well plates at 5×10^5 cells/well and culture overnight. Pre-treat cells with varying concentrations of this compound (6.25, 12.5, 25, 50, 75, and 100 μM) or vehicle control (DMSO, final concentration <0.1%) for 2 hours.
  • Stimulation: Add LPS (1 μg/mL) to stimulate MAPK pathway activation and incubate for 15 minutes (for phosphorylation studies) or 24 hours (for cytokine measurements).
  • Protein extraction: Lyse cells in RIPA buffer containing phosphatase and protease inhibitors. Centrifuge at 12,000×g for 15 minutes at 4°C and collect supernatant.
  • Western blot analysis: Separate proteins (20-30 μg per lane) by SDS-PAGE and transfer to PVDF membranes. Block with 5% BSA for 1 hour, then incubate with primary antibodies (1:1000 dilution) overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature. Detect using enhanced chemiluminescence and quantify band intensities using ImageJ software.
  • Cytokine measurement: Collect culture supernatants after 24-hour LPS stimulation and analyze TNF-α, IL-6, and IL-1β levels using ELISA kits according to manufacturer protocols.

Note: Include controls for cell viability (CCK-8 assay) to ensure this compound concentrations used do not cause significant cytotoxicity [2].

In Vivo Protocol: DSS-Induced Colitis Model

Objective: To evaluate the therapeutic efficacy of this compound in a murine colitis model through MAPK pathway modulation.

Materials:

  • Animals: Female C57BL/6 mice (6-8 weeks old, 8 mice per group)
  • Reagents: Dextran sulfate sodium (DSS, molecular weight 36-50 kDa), this compound, sulfasalazine (positive control)
  • Equipment: Materials for oral gavage, histological processing, Western blot

Procedure:

  • Colitis induction: Administer 3% (w/v) DSS in drinking water to mice for 7 days. Change DSS solution every 2 days.
  • Treatment: Administer this compound (20 or 40 mg/kg) or sulfasalazine (50 mg/kg) or vehicle (normal saline) by oral gavage daily for 14 days, starting from the first day of DSS administration.
  • Disease activity index (DAI) assessment: Record body weight, stool consistency, and fecal blood daily using the following scoring system:
    • Weight loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-20%), 4 (>20%)
    • Stool consistency: 0 (normal), 2 (loose stool), 4 (diarrhea)
    • Bleeding: 0 (no blood), 1 (Hemoccult positive), 2 (visual pellet bleeding), 4 (gross bleeding)
    • DAI = combined scores of all parameters
  • Tissue collection: On day 14, euthanize mice and collect colon tissues. Measure colon length as an indicator of inflammation severity.
  • Histological analysis: Fix colon segments in 4% paraformaldehyde, embed in paraffin, section at 4μm, and stain with H&E. Score histological damage based on inflammatory cell infiltration (0-3), crypt damage (0-4), and extent of lesions (0-3).
  • Molecular analysis: Process colon tissues for Western blot analysis of phosphorylated p38 levels or for immunohistochemistry analysis of tight junction proteins (ZO-1).

Ethical considerations: All animal experiments should be approved by the Institutional Animal Care and Use Committee and follow relevant guidelines for humane animal treatment [2].

Application Notes for Drug Development

Formulation and Administration Considerations

The pharmacokinetic profile and formulation strategies for this compound require careful consideration for therapeutic development. This compound has relatively low aqueous solubility (~0.1 mg/mL), which may limit its oral bioavailability. To enhance solubility and absorption, several formulation approaches can be employed:

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) comprising oils, surfactants, and co-survectants can significantly improve gastrointestinal solubility and absorption.
  • Cyclodextrin complexation: Hydroxypropyl-β-cyclodextrin can be used to form inclusion complexes, enhancing aqueous solubility.
  • Nanoformulations: Polymeric nanoparticles (PLGA-based) or liposomes can encapsulate this compound, providing controlled release and improved tissue targeting.

For in vivo studies, this compound can be administered in corn oil or similar vehicles to enhance absorption. A recommended formulation for oral administration is: 10% DMSO, 90% corn oil, with thorough mixing to ensure complete dissolution. For intravenous administration, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has demonstrated effectiveness. The recommended dosage range for in vivo studies is 20-40 mg/kg, based on effective doses observed in colitis models [2] [6].

Contextual Applications in Disease Models

The therapeutic application of this compound as a MAPK inhibitor shows particular promise in several disease contexts:

  • Inflammatory Bowel Disease: In DSS-induced colitis models, this compound effectively reduced disease severity through dual mechanisms of MAPK pathway inhibition and intestinal microbiota modulation. This suggests potential application in ulcerative colitis and Crohn's disease, particularly for patients with inadequate response to conventional therapies.

  • Metabolic-Associated Fatty Liver Disease (MAFLD): Although the primary mechanism in HepG2 cells involves AMPK activation rather than direct MAPK inhibition, this compound demonstrated significant reduction in triglyceride accumulation in FFA-induced steatotic hepatocytes. This suggests potential applications in metabolic disorders where both MAPK and AMPK pathways are implicated [1].

  • Neuropathic Pain: While not directly demonstrated with this compound, the MAPK/ERK pathway has been established as a key mechanism in neuropathic pain models. Inhibition of ERK phosphorylation with other agents has shown efficacy in reducing pain sensitivity, suggesting a potential application area for this compound that warrants further investigation [5].

The following diagram illustrates the core signaling pathway through which this compound exerts its pharmacological effects:

G LPS LPS TLR4 TLR4 LPS->TLR4 MC MC MAPK MAPK MC->MAPK Inhibits phosphorylation TLR4->MAPK NFkB NFkB MAPK->NFkB Cytokines Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Diagram 1: this compound Inhibition of MAPK Signaling Pathway. This diagram illustrates how this compound (MC) interferes with the MAPK signaling cascade activated by LPS through TLR4, ultimately reducing pro-inflammatory cytokine production and inflammation.

Conclusion and Future Perspectives

This compound represents a promising natural product-derived therapeutic with demonstrated efficacy in inhibiting the MAPK signaling pathway across multiple disease models. The compound's established safety profile as an FDA-approved flavoring agent accelerates its potential translation into therapeutic applications. Current evidence supports its development particularly for inflammatory disorders such as inflammatory bowel disease, where it simultaneously targets multiple aspects of disease pathology including MAPK signaling and microbial dysbiosis.

Future research should focus on structure-activity relationship studies to optimize the potency and selectivity of this compound analogs, comprehensive pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion, and expanded efficacy studies in additional disease models where MAPK signaling plays a central role, such as rheumatoid arthritis, psoriasis, and neuroinflammatory conditions. Additionally, combination studies with existing therapeutics may reveal synergistic effects that could enhance clinical efficacy while reducing side profiles. With these continued investigations, this compound holds significant promise as a novel MAPK pathway inhibitor for diverse therapeutic applications.

References

Comprehensive Application Notes and Protocols: Methyl Cinnamate for Postharvest Fruit Preservation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Cinnamate in Postharvest Preservation

This compound (CAS# 103-26-4) is a naturally occurring phenylpropanoid compound with the chemical formula C({10})H({10})O(_2) and molecular weight of 162.19 g/mol. This compound serves as a natural preservative with demonstrated efficacy in extending the shelf life of various fruits by mitigating microbial decay and physiological deterioration. As a flavoring compound naturally found in various plants including Cinnamomum cassia and Ocimum micranthum, this compound offers a promising alternative to synthetic preservatives, aligning with consumer preferences for natural food additives and sustainable agricultural practices [1].

The increasing global demand for fresh fruits and vegetables has been paralleled by significant postharvest losses, estimated at over 30% of global production annually, with more than 50% of these losses occurring specifically in fruits and vegetables [2]. This economic and food security challenge has accelerated research into effective preservation technologies that can reduce reliance on synthetic chemicals while maintaining product quality and safety. This compound has emerged as a viable candidate in this context due to its broad-spectrum antimicrobial activity and compatibility with edible coating matrices, making it particularly suitable for integration into postharvest management systems for highly perishable fruits such as strawberries, cherries, and other berry fruits [3] [1].

Chemical Properties and Mechanisms of Action

Fundamental Chemical Characteristics

This compound is characterized by its white to light yellow crystalline appearance with a distinctive fruity odor. Chemically described as methyl (E)-3-phenylprop-2-enoate, it is the methyl ester of cinnamic acid [4] [1]. The compound exhibits favorable solubility profiles in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, while having limited solubility in water [1]. This solubility profile is particularly advantageous for formulating delivery systems where controlled release is desired. The compound should be stored desiccated at -20°C to maintain stability over extended periods [1].

Biological Mechanisms and Molecular Targets

Extensive pharmacological profiling has revealed that this compound functions as a tyrosinase inhibitor and exhibits multiple biological activities including antimicrobial, antiadipogenic, vasorelaxant, and anti-inflammatory effects [1]. Its preservation efficacy stems from several interconnected mechanisms:

  • Calcium channel modulation: Research conducted on rat isolated aortic rings demonstrates that this compound induces endothelium-independent vasorelaxant effects that appear to be preferentially mediated by inhibition of plasmalemmal Ca(^{2+}) influx through voltage-dependent Ca(^{2+}) channels. At concentrations of 1-3000 μmol/L, this compound concentration-dependently relaxed precontracted aortic preparations with IC(_{50}) values of 877.6 μmol/L (95% CI: 784.1-982.2 μmol/L) in endothelium-intact preparations and 725.5 μmol/L (95% CI: 575.9-914.2 μmol/L) in endothelium-denuded preparations [1].

  • Antimicrobial action: this compound exhibits significant inhibitory effects against common postharvest pathogens including Escherichia coli O157:H7 and Botrytis cinerea, a fungal pathogen responsible for gray mold in strawberries and other fruits [3]. The compound disrupts microbial membrane integrity and cellular processes, thereby preventing fruit decay during storage.

  • Myorelaxant effects on smooth muscle: Studies on gastrointestinal smooth muscle strips from rats demonstrate that this compound possesses antispasmodic effects against contractions induced by carbachol (IC({50}) of 63.6 μg/ml or 392.6 μM) or KCl (IC({50}) of 34.5 μg/ml or 213.0 μM) [1]. This smooth muscle relaxation effect may contribute to reduced respiration rates in treated fruits, thereby extending shelf life.

The following diagram illustrates the multifaceted mechanisms through which this compound exerts its preservative effects on postharvest fruits:

G cluster_antimicrobial Antimicrobial Actions cluster_physiological Fruit Physiological Effects cluster_quality Quality Preservation Outcomes MC This compound A1 Inhibition of tytosinase activity MC->A1 A2 Membrane disruption of pathogens MC->A2 A3 Inhibition of E. coli O157:H7 MC->A3 A4 Suppression of Botrytis cinerea MC->A4 P1 Calcium channel modulation MC->P1 Q2 Reduced microbial decay A3->Q2 A4->Q2 P2 Reduced fruit respiration rate P1->P2 P3 Delayed senescence and ripening P2->P3 P4 Preservation of fruit firmness P3->P4 Q3 Maintained antioxidant capacity P3->Q3 Q1 Extended shelf life P4->Q1 Q4 Preserved nutritional value Q3->Q4

Application Techniques and Formulation Optimization

Edible Coating Applications

The integration of this compound into edible coatings represents one of the most effective application methods for postharvest fruit preservation. Through response surface methodology optimization studies, researchers have determined that the optimal concentrations in alginate coatings are 1.45% (w/w) this compound combined with 0.98% (w/w) carvacrol [3]. This specific formulation achieves a balance between antimicrobial efficacy and desirable physical properties of the coating, including appropriate viscosity, turbidity, and whitish index. The alginate-based coating serves as an effective matrix for the controlled release of this compound, ensuring sustained antimicrobial activity throughout the storage period while functioning as a barrier to reduce moisture loss and gas exchange.

Application of this optimized coating to strawberries has demonstrated significant preservation benefits, including delayed visible decay, maintained firmness, and preserved brightness compared to untreated fruit [3]. The treatment also enhanced the total soluble phenolics content and antioxidant activity of the fruit at the end of the storage period, suggesting that this compound not only preserves visual quality but also maintains nutritional value. The coating application process typically involves dipping techniques where fruits are immersed in the alginate solution containing this compound, followed by drying to form a continuous protective layer.

Vapor Phase Applications

An alternative to direct coating application involves the use of this compound in vapor phase treatments. Research has demonstrated that this compound vapors incorporated into strawberry puree edible films effectively extend shelf life when applied in clamshell packaging [1]. In this system, the films serve as carriers for the controlled release of antimicrobial vapors without direct contact with the fruit surface. This approach is particularly advantageous for delicate fruits where direct coating application might affect visual characteristics or tactile properties.

When fresh strawberries were stored at 10°C with 90% relative humidity for 10 days with this compound vapor treatment, results showed a significant delay and reduction in the severity of visible decay compared to untreated controls [1]. The vapor treatment effectively maintained fruit firmness and brightness while enhancing the retention of beneficial phytochemicals. This method demonstrates the volatility and diffusibility of this compound, properties that enable it to create a protective antimicrobial atmosphere within fruit packaging environments.

Table 1: Comparison of this compound Application Methods for Fruit Preservation

Application Method Optimal Concentration Target Fruits Key Benefits Implementation Considerations
Edible Coating 1.45% (w/w) in alginate coating with 0.98% carvacrol [3] Strawberries, soft fruits Controlled release, reduced moisture loss, direct surface protection Requires dipping infrastructure, uniform coating application
Vapor Phase Not specified (released from edible films) [1] Fragile berries, clustered fruits No direct fruit contact, uniform distribution, suitable for delicate surfaces Requires sealed packaging, precise control of release kinetics
Direct Application 0.1-3000 μmol/L (based on physiological studies) [1] Experimental settings Precise dosage control, mechanistic studies Limited commercial application, potential residue concerns

Detailed Experimental Protocols

Protocol 1: Preparation of Alginate Coatings with this compound

This protocol describes the formulation and optimization of alginate-based edible coatings containing this compound for strawberry preservation, adapted from published methodology [3].

4.1.1 Materials and Equipment
  • Chemicals: Sodium alginate (food grade), this compound (≥95% purity), carvacrol (≥98% purity), glycerol (as plasticizer), calcium chloride (cross-linking agent)
  • Equipment: High-shear mixer, magnetic stirrer, digital pH meter, viscosity meter, turbidimeter, colorimeter
  • Fruit: Fresh strawberries at commercial maturity stage, uniform size and color, free from defects
4.1.2 Coating Formulation Procedure
  • Prepare alginate solution: Dissolve 2% (w/v) sodium alginate in distilled water using a high-shear mixer at 1000 rpm for 30 minutes to ensure complete hydration and dissolution.

  • Add plasticizer: Incorporate glycerol at 1.5% (v/v) as a plasticizer to improve coating flexibility and reduce cracking.

  • Incorporate antimicrobial compounds: Add this compound at 1.45% (w/w) and carvacrol at 0.98% (w/w) relative to the alginate content. Use a stepwise addition approach with continuous mixing at 500 rpm for 15 minutes to ensure uniform distribution.

  • Emulsification: Homogenize the mixture using a high-shear mixer at 5000 rpm for 3 minutes to create a stable emulsion.

  • Degassing: Allow the solution to stand for 30 minutes to remove entrapped air bubbles, or use a vacuum desiccator for 10 minutes.

  • pH adjustment: Adjust the solution to pH 5.5-6.0 using either 0.1M NaOH or 0.1M HCl to optimize coating stability and fruit compatibility.

4.1.3 Coating Application and Evaluation
  • Fruit pretreatment: Sort, clean, and air-dry strawberries at room temperature.

  • Coating application: Immerse fruits in the coating solution for 2 minutes with gentle agitation to ensure complete coverage.

  • Draining and cross-linking: Remove excess coating by draining, then immerse fruits in 2% (w/v) calcium chloride solution for 1 minute to induce cross-linking and film formation.

  • Drying: Air-dry coated fruits at room temperature for 1 hour before packaging.

  • Quality assessment: Evaluate coating quality based on physical parameters (viscosity, turbidity, whitish index) and antimicrobial efficacy against E. coli O157:H7 and B. cinerea [3].

The following workflow diagram illustrates the complete experimental procedure for preparing and applying this compound-containing alginate coatings:

G Start Prepare 2% Sodium Alginate Solution (Mix at 1000 rpm for 30 min) Step1 Add 1.5% Glycerol Plasticizer Start->Step1 Step2 Incorporate Antimicrobials: 1.45% this compound + 0.98% Carvacrol Step1->Step2 Step3 Homogenize Emulsion (5000 rpm, 3 min) Step2->Step3 Step4 Degas Solution (30 min standing or vacuum) Step3->Step4 Step5 Adjust pH to 5.5-6.0 Step4->Step5 Step6 Immerse Fruits for 2 Minutes Step5->Step6 Step7 Drain Excess Coating Step6->Step7 Step8 Cross-link in 2% CaCl₂ (1 minute immersion) Step7->Step8 Step9 Air Dry for 1 Hour Step8->Step9 Step10 Package and Store Step9->Step10

Protocol 2: Quality Assessment of Treated Fruits

This protocol outlines standardized procedures for evaluating the efficacy of this compound treatments on fruit quality parameters during storage.

4.2.1 Microbiological Assessment
  • Microbial load analysis:

    • Prepare serial dilutions of fruit homogenates in peptone water.
    • Plate appropriate dilutions on selective media:
      • E. coli: MacConkey Agar, incubate at 37°C for 24h
      • B. cinerea: Potato Dextrose Agar, incubate at 25°C for 5-7 days
    • Count colony-forming units (CFU) and calculate log reduction compared to untreated controls.
  • Decay incidence assessment:

    • Visually evaluate fruits for disease symptoms daily.
    • Score decay severity using a 0-4 scale: 0 = no decay, 1 = 1-25% surface area, 2 = 26-50%, 3 = 51-75%, 4 = 76-100%.
    • Calculate disease incidence as percentage of infected fruits.
4.2.2 Physicochemical Analysis
  • Firmness measurement:

    • Use a texture analyzer with a cylindrical probe (5 mm diameter).
    • Perform puncture tests on opposite sides of each fruit.
    • Express results as Newtons (N) force required for penetration.
  • Weight loss determination:

    • Weigh individual fruits at the beginning of storage and at regular intervals.
    • Calculate percentage weight loss: [(Initial weight - Final weight) / Initial weight] × 100.
  • Color analysis:

    • Use a colorimeter to measure L* (lightness), a* (red-green), and b* (yellow-blue) values.
    • Calculate total color difference (ΔE) compared to initial values.
  • Soluble solids content (SSC):

    • Extract fruit juice and measure using a digital refractometer.
    • Express results as °Brix at 20°C.
  • Titratable acidity (TA):

    • Titrate fruit juice with 0.1N NaOH to pH 8.1.
    • Express results as percentage of citric acid equivalent.
  • Antioxidant capacity:

    • Extract phenolic compounds with methanol.
    • Assess using DPPH or FRAP assays.
    • Express results as μmol Trolox equivalents per gram fresh weight.

Table 2: Quality Assessment Parameters and Methodologies for this compound-Treated Fruits

Quality Parameter Analytical Method Measurement Frequency Expected Outcomes with this compound
Microbial Quality Plate count method (CFU/g) Days 0, 3, 7, 10, 14 Significant reduction in E. coli and B. cinerea populations [3]
Decay Incidence Visual assessment (0-4 scale) Daily Delayed onset and reduced severity of decay [1]
Firmness Texture analyzer (puncture test) Days 0, 5, 10 Maintained firmness (10-25% higher than control) [1]
Weight Loss Gravimetric analysis Every 2-3 days Reduced weight loss (15-30% less than control) [1]
Color Stability Colorimeter (L, a, b* values) Days 0, 5, 10 Preserved brightness and color intensity
Antioxidant Capacity DPPH/FRAP assays Days 0, 7, 14 Higher retention of antioxidant activity [1]

Safety Considerations and Regulatory Status

This compound is generally recognized as safe (GRAS) as a flavoring substance when used in accordance with good manufacturing practices. The compound occurs naturally in various food sources including strawberries, cinnamon, and basil, contributing to its favorable safety profile [4] [1]. However, appropriate considerations must be addressed for postharvest applications:

  • Concentration limits: While effective antimicrobial concentrations have been established (1.45% w/w in coatings), applications should not exceed levels necessary for technical efficacy [3].

  • Toxicity profile: Studies indicate an IC(_{50}) value of approximately 877.6 μmol/L for vascular effects, significantly higher than concentrations used in food preservation applications [1].

  • Residue concerns: As a volatile compound, this compound residues on fruit surfaces diminish during storage, particularly in vapor phase applications.

  • Allergen potential: While rare, sensitivity to cinnamate compounds has been reported in individuals with known spice allergies.

Regulatory approval for this compound as a food preservative varies by jurisdiction. Researchers and commercial applicators should consult local regulations (FDA, EFSA, etc.) regarding specific permitted uses, concentration limits, and labeling requirements when developing commercial products incorporating this compound.

Conclusion and Research Directions

This compound represents a promising natural alternative to synthetic preservatives for postharvest fruit preservation, with demonstrated efficacy against major postharvest pathogens and quality-degrading physiological processes. The optimized application methods detailed in these protocols—particularly edible coatings and vapor phase treatments—provide practical solutions for extending shelf life while maintaining fruit quality parameters.

Future research should focus on several key areas:

  • Spectrum expansion: Evaluating efficacy against other economically significant postharvest pathogens beyond E. coli and B. cinerea
  • Formulation optimization: Developing co-formulations with other natural antimicrobials to enhance efficacy and reduce required concentrations
  • Delivery system innovation: Engineering advanced controlled-release systems to prolong antimicrobial activity throughout storage and distribution
  • Economic analysis: Conducting cost-benefit assessments for commercial implementation across different fruit commodities

The protocols and data presented herein provide researchers with standardized methodologies for further investigating and applying this compound in postharvest preservation systems, contributing to reduced food waste and improved sustainability in the fruit supply chain.

References

Comprehensive Application Notes and Protocols for Methyl Cinnamate as a Bioherbicide Targeting Small-Seeded Weeds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Cinnamate as a Bioherbicide

This compound (trans-methyl cinnamate) is a natural phenylpropanoid ester found in various plant species, particularly in the invasive silver wattle (Acacia dealbata Link), where it functions as a phytotoxic allelochemical. As agricultural systems face increasing challenges with herbicide-resistant weeds and environmental contamination, natural compounds like this compound offer promising alternatives for sustainable weed management. This compound has demonstrated selective herbicidal activity, particularly against small-seeded weed species, while showing minimal effects on larger-seeded crops like wheat, making it a potentially valuable tool for integrated weed management systems [1]. The compound belongs to the cinnamic acid derivative family, which includes several compounds with known phytotoxic properties, such as trans-cinnamaldehyde and cinnamic acid [2].

The mechanistic basis for this compound's selectivity appears to be related to seed size and physiological differences between species. Small-seeded species typically have limited nutrient reserves and greater surface area-to-volume ratios, potentially making them more susceptible to phytotoxic compounds. This application note provides comprehensive protocols for evaluating and applying this compound as a bioherbicide, with specific focus on managing small-seeded weeds in agricultural systems, particularly in wheat crops infested with rigid ryegrass (Lolium rigidum) [1].

Bioherbicidal Efficacy Data Summary

Table 1: Phytotoxic Effects of this compound on Various Plant Species

Species Seed Type/Size Germination Inhibition (%) Radicle Growth Reduction (%) Hypocotyl Growth Reduction (%) Enzymatic Effects
Lettuce (Lactuca sativa L.) Small-seeded dicot Significant inhibition observed 89% reduction 60% reduction 85% reduction in guaiacol peroxidase activity
Rigid ryegrass (Lolium rigidum Gaudin) Small-seeded monocot Significant inhibition observed 87% reduction 76% reduction 57% reduction in guaiacol peroxidase; 6% reduction in α-amylase
Wheat (Triticum aestivum L.) Large-seeded monocot No significant effect Not affected Not affected No significant enzymatic changes observed

Table 2: Comparison of this compound with Other Natural Herbicidal Compounds

Compound/Source Target Weeds Key Effects Application Considerations
This compound (from Acacia dealbata) Small-seeded species (lettuce, rigid ryegrass) Inhibition of radicle and hypocotyl growth; reduction of peroxidase and α-amylase activity Selective for small-seeded weeds; compatible with wheat crops
Clove, cinnamon, ajwain essential oils [3] Agropyron repens, Bromus spp., Festuca spp. Leaf burn, chlorosis, necrosis; increased ion leakage; reduced chlorophyll and antioxidant enzymes Nanoemulsion formulation improves stability and efficacy
Artemisia santolinifolia extract [4] Sinapis arvensis, Lolium multiflorum, Parthenium hysterophorus Concentration-dependent growth inhibition; increased oxidative stress; high phenolic and flavonoid content Methanolic extracts show higher efficacy; correlation with antioxidant content
Ocimum basilicum extract [5] Amaranthus spp., Portulaca spp. 33-68% reduction in fresh weight; 97-99% weed control at 40.48 kg/ha in field trials Acetone extracts most effective; enhanced efficacy when combined with camphor oil

The efficacy data demonstrate that This compound exhibits selective phytotoxicity, strongly inhibiting the growth and development of small-seeded species like lettuce and rigid ryegrass while showing no adverse effects on larger-seeded wheat [1]. This selectivity pattern suggests that this compound could be particularly valuable for selective weed management in wheat crops, where rigid ryegrass represents a significant weed problem. The physiological impact extends beyond growth inhibition to include disruption of essential enzymatic processes, particularly affecting peroxidase activity across species and α-amylase activity in grasses, which impacts energy mobilization during germination [1].

Formulation and Application Guidelines

Recommended Formulations
  • Commercial formulation of this compound: The studies utilized commercially available this compound of high purity (typically ≥95%). For laboratory testing, stock solutions are prepared by dissolving this compound in a small volume of ethanol (0.1-0.5% final concentration) or acetone before dilution with water or nutrient medium [1].

  • Nanoemulsion delivery systems: While specific nanoemulsion formulations for this compound were not detailed in the search results, studies on essential oil-based bioherbicides suggest that nanoemulsion technology significantly enhances the efficacy and stability of volatile compounds. Based on successful formulations with cinnamon and clove oils [3], recommended parameters for this compound nanoemulsions include:

    • HLB value: 15 for optimal emulsion stability
    • Oil concentration: 1% essential oil in aqueous phase
    • Stabilization: Storage at 4°C enhances stability
    • Characterization: Particle size <100 nm and PDI <0.3 for optimal performance
  • Combination formulations: Research on Ocimum basilicum extracts demonstrates that combining natural extracts with adjuvants like camphor oil can enhance herbicidal efficacy [5]. Similar approaches could be explored for this compound to improve field performance.

Application Methods
  • Pre-emergence application: this compound has shown greatest efficacy as a pre-emergence bioherbicide, applied before or during weed seed germination. Application should be timed to coincide with the initial germination flush of target weeds [1].

  • Post-emergence limitations: The compound primarily affects germination and early seedling growth rather than established plants. For post-emergence activity, formulation improvements would be necessary, potentially through nanoemulsion systems that enhance foliar penetration [3].

  • Selective application in wheat: Field application should target the period when rigid ryegrass and other small-seeded weeds are germinating, while wheat is established. The selectivity profile allows application in standing wheat crops without phytotoxic effects on the crop [1].

Experimental Protocols

Laboratory Bioassays for Phytotoxicity Screening

Figure 1: Experimental workflow for this compound bioherbicide screening

G start Start Bioassay Preparation seed_select Select Target Species: Small-seeded weeds and crops start->seed_select medium Prepare Agar Medium with this compound seed_select->medium concentrations Test Concentration Range (0, 50, 100, 200, 400, 800 µM) medium->concentrations controls Include Controls: Solvent and Untreated concentrations->controls incubate Incubate Under Controlled Conditions controls->incubate measure Measure Parameters: Germination %, Radicle/Hypocotyl Length incubate->measure enzymes Assay Enzymatic Activity: Peroxidase, α-amylase measure->enzymes analyze Statistical Analysis enzymes->analyze end Interpret Results analyze->end

4.1.1 Seed Germination and Early Seedling Growth Bioassay

This protocol evaluates the effects of this compound on germination and early seedling development of target weed species [1].

  • Materials Required:

    • This compound (commercial grade, ≥95% purity)
    • Target weed seeds (e.g., rigid ryegrass, lettuce for bioassay)
    • Crop seeds (e.g., wheat for selectivity assessment)
    • Solvent (ethanol or acetone for stock solutions)
    • Plant agar or filter paper
    • Petri dishes (90-100 mm diameter)
    • Growth chamber with controlled environment
    • Sterilization agents (50% EtOH, 0.5% Triton X-100 NaOCl)
  • Procedure:

    • Seed sterilization: Surface-sterilize seeds using 50% ethanol and 0.5% Triton X-100 NaOCl for 3 minutes each, followed by three 1-minute rinses with autoclaved distilled water [2].
    • Stratification (if required): For species requiring stratification, suspend seeds in 0.1% agar and store at 4°C for 3 days.
    • Preparation of treatment solutions: Prepare stock solution of this compound in ethanol or acetone, then dilute to desired concentrations (typically 0-800 µM) in autoclaved plant agar medium or distilled water. Include solvent controls (0.1% ethanol/acetone).
    • Experimental setup: Pour approximately 35 mL of treatment medium into Petri dishes. For filter paper method, saturate sterile filter papers with treatment solutions.
    • Seed sowing: Place 20-25 seeds per dish, ensuring even distribution.
    • Incubation: Seal plates with parafilm and incubate in growth chamber at 22±2°C with appropriate photoperiod (e.g., 8h light/16h dark for Arabidopsis [2]).
    • Data collection: After 7-14 days, assess:
      • Germination percentage
      • Radicle and hypocotyl length
      • Fresh biomass
      • Visual abnormalities (necrosis, chlorosis, root hair development)
  • Notes: The bioassay should include multiple replicates (minimum 5 plates per treatment) and repeated at least twice for statistical validation [1].

4.1.2 Enzymatic Activity Assays

These assays evaluate the biochemical effects of this compound on key enzymes involved in plant growth and defense.

  • Guaiacol Peroxidase Activity Assay:

    • Sample preparation: Harvest treated seedlings and homogenize in cold phosphate buffer (pH 6.0-6.5).
    • Centrifugation: Centrifuge at 10,000×g for 15 minutes at 4°C.
    • Reaction mixture: Prepare mixture containing phosphate buffer, guaiacol, H₂O₂, and enzyme extract.
    • Measurement: Monitor increase in absorbance at 470 nm due to tetraguaiacol formation.
    • Calculation: Express activity as units/mg protein, where one unit represents 1 μmol tetraguaiacol formed per minute.
  • α-Amylase Activity Assay:

    • Extract preparation: Prepare crude extracts from treated seedlings.
    • Reaction mixture: Incubate extract with starch solution.
    • DNS method: Use dinitrosalicylic acid method to quantify reducing sugars released.
    • Calculation: Express activity as mg maltose released/mg protein/minute.
Phytochemical Profiling and Analysis
4.2.1 Metabolic Profiling Using DART-MS

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) enables rapid metabolic profiling without extensive sample preparation [6].

  • Sample preparation: Intact seeds or plant tissues are used directly without extraction.
  • DART-MS parameters:
    • Ionization mode: Positive
    • Gas temperature: 250-350°C
    • Helium flow rate: 2.0 L/min
    • Mass range: m/z 50-1000
  • Data analysis: Use multivariate statistical methods (PLS-DA, PCA) to discriminate metabolic profiles between treated and control samples.

Mechanism of Action and Physiological Effects

Figure 2: Proposed mechanism of action of this compound on plant physiological processes

G mc This compound Application root Root Growth Inhibition mc->root enzyme Enzyme Activity Reduction mc->enzyme oxidative Oxidative Stress (ROS accumulation) mc->oxidative hormone Hormonal Imbalance (Auxin/ABA disruption) mc->hormone growth Seedling Growth Reduction root->growth peroxidase Guaiacol Peroxidase (57-85% reduction) enzyme->peroxidase amylase α-Amylase Activity (6% reduction in grasses) enzyme->amylase oxidative->growth germination Germination Inhibition hormone->germination germination->growth death Programmed Cell Death growth->death

Biochemical Mode of Action

This compound exerts its phytotoxic effects through multiple biochemical pathways:

  • Enzyme inhibition: The compound significantly reduces guaiacol peroxidase activity by 57% in rigid ryegrass and 85% in lettuce, indicating a disruption in the plant's antioxidant defense system [1]. Additionally, it causes a 6% reduction in α-amylase activity in rigid ryegrass, impairing starch mobilization during germination [1].

  • Oxidative stress induction: Related cinnamic acid derivatives like trans-cinnamaldehyde have been shown to increase reactive oxygen species (ROS) production and lipid peroxidation, leading to cellular damage [2]. Similar mechanisms are likely for this compound.

  • Hormonal disruption: Studies on trans-cinnamaldehyde show that cinnamic compounds can alter hormonal balance, particularly affecting auxin distribution and signaling, which results in root growth inhibition and adventitious root formation [2].

  • Mitochondrial dysfunction: Trans-cinnamaldehyde has been shown to affect mitochondrial membrane potential and ultrastructure [2]. Given the structural similarity, this compound may share this mechanism.

Physiological Responses

The physiological manifestations of this compound phytotoxicity include:

  • Radicle and hypocotyl growth inhibition: The most pronounced effect is on early seedling growth, with reductions of 60-89% in radicle length and 76-87% in hypocotyl length across susceptible species [1].

  • Germination suppression: While complete germination inhibition varies by species and concentration, this compound significantly delays and reduces germination rates in small-seeded species [1].

  • Selective action: The compound exhibits differential sensitivity based on seed size and species, with small-seeded species being markedly more susceptible than large-seeded species like wheat [1].

Application Notes and Practical Considerations

Agricultural Implementation
  • Optimal use scenarios: this compound is most suitable as a pre-emergence bioherbicide in wheat crops infested with small-seeded weeds like rigid ryegrass [1]. The selectivity profile allows application when wheat is established but target weeds are germinating.

  • Timing and application: Field applications should coincide with the first major flush of weed germination. In wheat cropping systems, this typically occurs after initial rains or irrigation following planting.

  • Integration with other management practices: For comprehensive weed management, this compound should be integrated with cultural practices (crop rotation, competitive cultivars), mechanical methods, and other biological controls as part of an Integrated Weed Management system [7].

Environmental and Safety Considerations
  • Ecological impact: As a naturally occurring compound, this compound is expected to have lower environmental persistence and reduced toxicity to non-target organisms compared to synthetic herbicides [1] [8].

  • Biodegradation: Natural phenylpropanoids typically undergo rapid microbial degradation in soil, reducing the risk of residue accumulation or groundwater contamination.

  • Non-target effects: Applications should still follow standard precautions to minimize impacts on beneficial plants and organisms. Buffer zones near sensitive habitats are recommended.

Formulation Stability and Enhancement
  • Stability challenges: Like many natural compounds, this compound may face issues with volatility, photodegradation, and rapid breakdown.

  • Formulation strategies: To enhance field efficacy and longevity, consider:

    • Nanoemulsion systems to improve stability and foliar penetration [3]
    • Microencapsulation for controlled release
    • Adjuvant addition to enhance rainfastness and surface spreading
    • Combination with other natural herbicides for synergistic effects [5]

Conclusion and Future Perspectives

This compound represents a promising bioherbicide candidate with particular efficacy against small-seeded weed species. Its selective action provides a valuable tool for managing problematic weeds like rigid ryegrass in wheat crops without harming the established crop. The multiple mechanisms of action, including enzyme inhibition and oxidative stress induction, reduce the likelihood of rapid resistance development compared to single-site synthetic herbicides.

Future research should focus on:

  • Optimizing formulations to enhance field stability and efficacy
  • Elucidating molecular targets through modern genomics and proteomics approaches
  • Evaluating synergistic combinations with other bioherbicides
  • Conducting large-scale field trials to validate laboratory findings under agricultural conditions
  • Assessing economic viability for commercial production and application

As agricultural systems transition toward more sustainable practices, natural product-based herbicides like this compound offer promising alternatives that can reduce environmental impact while maintaining effective weed control.

References

methyl cinnamate intestinal microbiota modulation study

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Experimental Evidence

Methyl cinnamate's therapeutic effects appear to operate through a multi-targeted mechanism: protecting the intestinal barrier, inhibiting the MAPK signaling pathway to reduce inflammation, and positively modulating the gut microbiota.

The diagram below summarizes this proposed mechanism of action and the key experimental findings that support it.

mc_mechanism This compound Mechanism and Evidence cluster_evidence Experimental Evidence cluster_pathway Protective Mechanisms MC This compound (MC) Barrier Protects Intestinal Barrier MC->Barrier MAPK Inhibits MAPK Signaling Pathway MC->MAPK Microbiome Modulates Intestinal Microbiota MC->Microbiome Evidence_1 • Weight loss recovery • Lower Disease Activity Index • Increased colon length Evidence_2 • ↓ p38 phosphorylation in colon tissue • ↓ p38, JNK, ERK phosphorylation in macrophages Evidence_3 • Improved microbial dysbiosis (16S RNA sequencing) Barrier->Evidence_1 MAPK->Evidence_2 Microbiome->Evidence_3

Summary of Quantitative Findings

The efficacy of this compound (MC) in alleviating colitis symptoms and modulating inflammation has been quantified in both in vivo (mouse model) and in vitro (cell culture) studies.

Table 1: In Vivo Efficacy in DSS-Induced Colitis Mice

Parameter Measured DSS Model Effect MC Treatment Effect (40 mg/kg) Reference Compound (SASP 50 mg/kg)
Body Weight Significant loss Recovered weight loss Recovered weight loss
Disease Activity Index (DAI) High score Significant decrease Significant decrease
Colon Length Significant shortening Significant increase Significant increase
Intestinal Barrier (ZO-1) Impaired Protected integrity Not specified in abstract
Pro-inflammatory Cytokines Overexpressed Inhibited expression Not specified in abstract

Data derived from [1]

Table 2: In Vitro Anti-inflammatory Effects in RAW 264.7 Cells

Cellular Process/Pathway LPS-Induced Effect MC Treatment Effect
Phospho-p38 Level Increased Markedly decreased
Phospho-JNK Level Increased Significantly decreased
Phospho-ERK Level Increased Significantly decreased
Overall MAPK Signaling Activated Inhibited

Data derived from [1]

Detailed Experimental Protocols

Here are the standardized protocols for key experiments investigating MC's efficacy, based on the referenced study.

Protocol 1: In Vivo Efficacy in DSS-Induced Colitis Mouse Model

This protocol assesses the therapeutic potential of MC in a well-established mouse model of ulcerative colitis [1].

  • Animal Model: Female C57BL/6 mice (6–8 weeks old).
  • Colitis Induction: Administer 3% (w/v) dextran sulfate sodium (DSS, molecular weight 36–50 kDa) in drinking water ad libitum for 7 days. Replace DSS water every 2 days.
  • Treatment Groups (n=8 per group):
    • Control: Normal drinking water + oral administration of vehicle.
    • DSS Model: 3% DSS water + oral administration of vehicle.
    • MC Treatment: 3% DSS water + oral MC (e.g., 20 mg/kg and 40 mg/kg).
    • Reference Control: 3% DSS water + oral sulfasalazine (50 mg/kg). Treatment is administered daily from day 1 to day 14.
  • Key Assessments:
    • Disease Activity Index (DAI): Score daily based on:
      • Weight Loss: 0 (none), 1 (1–5%), 2 (5–10%), 3 (10–20%), 4 (>20%).
      • Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea).
      • Bleeding: 0 (none), 1 (Hemoccult positive), 2 (visible bleeding), 4 (gross bleeding).
    • Colon Length: Measure upon euthanasia on day 14. Shortening is a marker of inflammation.
    • Histology: Collect distal colon segments, fix in 4% paraformaldehyde, embed in paraffin, section, and perform H&E staining for morphological scoring [1].
    • Intestinal Barrier Integrity: Analyze tight junction protein ZO-1 via immunohistochemistry on colon sections [1].
    • Microbiota Analysis: Conduct 16S RNA sequencing on fecal or colonic content to profile microbial communities.

The workflow for this in vivo study is outlined below.

in_vivo_workflow In Vivo Colitis Model Workflow Start Day 1: Group mice (n=8/group) A Administer: - Control: Water - DSS Groups: 3% DSS Water Start->A B Daily oral treatment: Vehicle, MC, or Sulfasalazine A->B C Daily assessment: Body Weight, Stool Consistency, Bleeding B->C C->B Days 2-13 D Day 14: Euthanize C->D Day 14 E Collect samples: Colon Length, Tissue, Contents D->E F Analysis: Histology, IHC, Microbiota Sequencing E->F

Protocol 2: In Vitro Anti-inflammatory Activity in Macrophages

This protocol evaluates the direct anti-inflammatory effects of MC on LPS-stimulated macrophages, focusing on the MAPK pathway [1].

  • Cell Culture:
    • Use the murine macrophage cell line RAW 264.7 or primary peritoneal elucidated macrophages (PEMs).
    • Culture cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO₂.
  • Cell Viability Assay (CCK-8):
    • Seed cells in 96-well plates (7×10³ cells/well).
    • After adherence, treat with a concentration range of MC (e.g., 6.25 to 100 μM) for 24 hours.
    • Add 10 μL CCK-8 solution to each well, incubate, and measure absorbance to determine non-cytotoxic concentrations for subsequent assays.
  • LPS Stimulation and MC Treatment:
    • Pre-treat cells with safe concentrations of MC for a suitable period (e.g., 1-2 hours).
    • Stimulate cells with 1 μg/mL LPS (from E. coli) in the continued presence of MC for a defined period (e.g., 6-24 hours) to induce inflammation.
  • Downstream Analysis:
    • Cytokine Measurement: Quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant using ELISA or in cell lysates via qPCR.
    • Western Blot Analysis: Analyze cell lysates to detect phosphorylation levels of key MAPK proteins: p38, JNK, and ERK.

Research Applications and Notes

  • Natural Product Derivation: MC is a main component of the essential oil from Alpinia officinarum Hance (lesser galangal), a plant used in traditional medicine for gastrointestinal ailments [1]. This provides a natural product basis for drug development.
  • Synergistic Potential: Research on other cinnamoyl derivatives suggests that conjugating the cinnamoyl moiety to other bioactive compounds (like menthol) can be a fruitful strategy for enhancing efficacy or improving drug-like properties [2].
  • Microbiota as a Therapeutic Target: The finding that MC improves microbial dysbiosis underscores the importance of the gut microbiota in IBD pathogenesis and treatment. The microbiota influences the host immune system through metabolites and microbe-associated molecular patterns (MAMPs) [3]. Modulating the microbiota represents a key mechanism of action for MC.

Conclusion

This compound is a compelling natural therapeutic candidate for inflammatory bowel disease. It demonstrates efficacy in standard preclinical models by protecting the intestinal barrier, suppressing inflammation via MAPK pathway inhibition, and restoring healthy gut microbiota. The provided data, mechanisms, and detailed protocols offer a robust foundation for further research and drug development.

References

optimizing methyl cinnamate carvacrol coating concentration

Author: Smolecule Technical Support Team. Date: February 2026

Known Applications and Effects

The table below summarizes how methyl cinnamate and carvacrol have been used in coating research:

Compound Application Context Reported Effects & Concentrations Citation
This compound Incorporated into alginate-based edible coatings for food. Used with carvacrol as a natural antimicrobial. Specific concentrations not detailed. [1]
Component of Alpinia zerumbet essential oil. Constituted 4.24% of the total essential oil composition. [2]
Carvacrol Active component in edible films and coatings. Recognized for its GRAS (Generally Recognized as Safe) status and significant antimicrobial and anti-inflammatory properties. [3] [4]
Studied in cinnamoyl derivatives (e.g., linked to carvacrol) on intestinal cells. Effectively countered LPS-induced inflammation at concentrations of 1 µM and 10 µM. [3]
Added to edible gelatin coatings for seafood. Improved shelf-life; specific concentrations not detailed. [4]

Experimental Coating Methodology

Electrostatic spray coating is a highly efficient and modern method for applying such coatings. The workflow and key parameters for this technique are outlined below.

cluster_prep Solution Preparation cluster_param Key Performance Parameters cluster_eval Performance Metrics Start Start Coating Experiment Prep Prepare Coating Solution Start->Prep Param Set System Parameters Prep->Param Biopolymer Select Biopolymer (e.g., Alginate) Spray Execute Electrostatic Spray Param->Spray HV High Voltage (kV) Eval Evaluate Coating Performance Spray->Eval Charge Charge-to-Mass Ratio ActiveAdd Add Active Ingredients: - this compound - Carvacrol Biopolymer->ActiveAdd Solvent Dissolve in Solvent ActiveAdd->Solvent Flow Liquid Flow Rate Pressure Air Pressure (bar) Visc Solution Viscosity Cond Solution Conductivity Uniform Coating Uniformity TE Transfer Efficiency

The successful application of this technology depends on several key parameters [5]:

  • Liquid Properties: The viscosity, surface tension, density, and electrical conductivity of your coating solution directly affect its "chargeability" and the quality of the spray.
  • Operating Conditions: The applied high voltage, liquid flow rate, and air pressure are critical design parameters that need optimization for each specific coating solution.
  • System Design: The nozzle design and spray angle also influence the outcome.

Mechanism of Action

For research in drug development, understanding the biological pathway is crucial. The following diagram synthesizes the described anti-inflammatory mechanism of a cinnamoyl-carvacrol derivative (DM1) in an intestinal cell model [3].

LPS LPS (Stress Trigger) TLR4 Overexpression of TLR4 LPS->TLR4 InflamSignal Activation of Inflammatory Signaling TLR4->InflamSignal Cytokines ↑ Production of Pro-inflammatory Mediators (IL-6, IL-1β, TNF-α, PGE2) InflamSignal->Cytokines BarrierDysfunction Intestinal Barrier Dysfunction Cytokines->BarrierDysfunction Treatment Treatment with Cinnamoyl-Carvacrol Derivative (DM1) Result1 Suppression of TLR4 Overexpression Treatment->Result1 Result2 Reduction of Inflammatory Mediators Result1->Result2 Outcome Maintained Intestinal Integrity Result2->Outcome

A Path Forward for Optimization

Since specific concentration data for this combination is limited, you will likely need to determine the optimal range experimentally. Here is a suggested approach:

  • Define Your Success Metrics: Before starting, decide what "optimized" means for your experiment. Is it maximum antimicrobial effect, minimal cytotoxicity, best coating film stability, or a balance of these?
  • Establish a Baseline: Use the information from the provided studies to select a reasonable starting point. For example, you might begin with the concentration of carvacrol that showed efficacy in cell studies (1-10 µM) and a molar equivalent of this compound [3].
  • Systematic Screening:
    • Use a statistical design of experiments (DoE) approach to efficiently test multiple concentration combinations of both compounds.
    • Use the charge-to-mass ratio as a key performance indicator to ensure your coating solution is suitable for electrostatic spraying [5].
  • Troubleshoot Common Coating Problems:
    • Problem: Poor Adhesion or Uneven Coating
      • Check: The chargeability of your solution. If the charge-to-mass ratio is low, the electrostatic force will be weak. Adjust solution conductivity or applied voltage [5].
    • Problem: Inconsistent Biological Results
      • Check: The uniformity of the applied coating. A non-uniform coat leads to varying local concentrations of active compounds. Ensure your spraying parameters are optimized for consistency [5].
    • Problem: Coating Solution is Too Viscous
      • Check: The biopolymer and active compound concentration. High viscosity prevents proper atomization into fine droplets. You may need to dilute the solution or adjust its formulation [1] [5].

References

methyl cinnamate solubility issues in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the water solubility of pure methyl cinnamate?

    • A: Pure this compound has very low aqueous solubility. One study reports its solubility in water is approximately 1 mg/mL (~6.17 mM) [1].
  • Q2: What are the most effective methods to enhance its solubility?

    • A: The most significant enhancement comes from forming inclusion complexes (ICs) with cyclodextrins, which can increase water solubility by about tenfold [2] [3]. Using co-solvents like DMSO is also a common and effective laboratory practice [1].
  • Q3: Does this compound degrade under normal lab conditions?

    • A: Yes, it can degrade when exposed to oxygen, heat, or light, leading to oxidation, thermal decomposition, and photodegradation. Forming inclusion complexes with cyclodextrins also improves its thermal stability and protects it from degradation [2].

Experimental Protocols & Data

Here are the core experimental approaches and their quantitative results for improving this compound solubility.

Method 1: Cyclodextrin Inclusion Complexes

This method is highly effective for creating stable, water-soluble formulations.

Table 1: Solubility & Binding Data of this compound-Cyclodextrin Complexes

Cyclodextrin Type Binding Constant (Kₐ, M⁻¹) Solubility Enhancement (vs. Pure MC) Dissolution Time in Water Key Findings
β-cyclodextrin (βCD) 233.4 ± 6 M⁻¹ [3] ~10-fold [2] [3] ~2 seconds [2] [3] Improved thermal stability; crystalline-to-amorphous transformation [2] [3].
Methyl-β-cyclodextrin (MβCD) 458.8 ± 4 M⁻¹ [3] ~10-fold [2] [3] ~2 seconds [2] [3] Higher binding affinity & aqueous solubility than βCD; also enhances thermal stability [2] [3].

Protocol: Preparation of this compound-Cyclodextrin Inclusion Complexes via Ultrasonication [2]

  • Preparation: Dissolve βCD or MβCD (0.02 M) in ultrapure water. Separately, dissolve this compound (0.02 M) in ethanol.
  • Mixing: Add the this compound solution to the cyclodextrin solution. The final solvent ratio should be 4:1 (water:ethanol).
  • Ultrasonication: Subject the mixture to ultrasonication for 30 minutes.
  • Lyophilization: Pre-freeze the resulting solution and then lyophilize it to obtain a dry, solid inclusion complex powder.
  • Characterization (Optional): Confirm complex formation using FT-IR, NMR, or X-ray diffraction (XRD) to observe crystalline-to-amorphous transformation [2] [3].
Method 2: Co-solvent Systems

For routine laboratory experiments, dissolving this compound in a co-solvent is a straightforward approach.

Table 2: Solubility of this compound in Common Laboratory Solvents [1]

Solvent Solubility
DMSO ≥ 100 mg/mL (~616.56 mM)
Ethanol Soluble [4]
Propylene Glycol Soluble [4]

Protocol: Using Co-solvents for In Vitro Assays [1]

  • Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 100 mg/mL).
  • Working Solution: Dilute the stock solution into your aqueous assay buffer. Note that the final DMSO concentration should be compatible with your biological system (typically <1%).
  • Vehicle Control: Always include a vehicle control with the same concentration of DMSO in your experiment to rule out solvent effects.

Troubleshooting Guide

The following flowchart outlines a logical approach to diagnosing and solving solubility-related issues during experimentation.

G Start Start: this compound Solubility Issue Q1 Is the compound fully dissolved? Start->Q1 Q2 Is the application in an aqueous system? Q1->Q2 Yes CA1 Ensure adequate stirring and gentle heating if safe. Q1->CA1 No Q3 Is enhanced stability or controlled release needed? Q2->Q3 Yes M1 Method: Co-solvents (Use DMSO or Ethanol) Q2->M1 No M2 Method: Cyclodextrin Inclusion Complex Q3->M2 Yes M3 Method: Protein Carriers (e.g., BSA) Q3->M3 No CA2 Proceed with experiment. Monitor for precipitation. M1->CA2 End Issue Resolved M2->End M3->End CA1->Q1 Re-check CA2->End

Alternative Strategies

  • Protein Carriers: Bovine Serum Albumin (BSA) can bind to this compound and may aid in its solubilization and stabilization in physiological conditions, which is useful for bioavailability studies [5].
  • Surfactant Micelles: While not detailed in the search results for this compound specifically, surfactants (e.g., Triton X-100) have been shown to enhance the solubility of its parent compound, cinnamic acid, and could be explored [5].

References

improving methyl cinnamate electrochemical yield

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Here are answers to common questions about optimizing methyl cinnamate electrochemical synthesis:

  • What is the most critical factor for achieving high yield in the reductive coupling of this compound? Research indicates that the choice of solvent and the use of a buffered electrolyte are paramount. One study achieved an 85% yield of the dimeric product specifically in acetonitrile (MeCN) containing a 0.33 M phosphate buffer at pH 7.0. Other solvents like DMSO, DMF, TFE, and MeOH resulted in little to no dimer formation under the conditions tested [1].

  • Which cathode material is most effective for the reductive coupling? The Boron-Doped Diamond (BDD) electrode has proven highly effective, yielding the hydrodimer product in 85% yield [1]. In comparison, a Glassy Carbon (GC) electrode under the same conditions provided a much lower yield of 34%, while Platinum (Pt) and Magnesium (Mg) electrodes led predominantly to hydrogen evolution and recovery of the starting material [1].

  • What are common failure points when using sacrificial anodes in reductive electrosynthesis? Sacrificial anodes (e.g., Mg, Zn, Al) can cause reaction failure through several mechanisms [2]:

    • Passivation: Formation of an insulating film on the anode surface, halting oxidation.
    • Detrimental Side Reactions: The anode metal (e.g., Mg) can chemically react with substrates, such as forming Grignard reagents with organic halides.
    • Cathode Interference: Metal cations from the anode can migrate to the cathode and undergo competitive reduction, consuming charge.
  • How can I tune the reaction selectivity? Applying a constant potential (potentiostatic mode) allows you to precisely "dial-in" the driving force for a specific redox event, which can enhance selectivity over using a constant current [3]. This is akin to selecting the strength of a chemical oxidant or reductant.

Troubleshooting Guide & Optimization Strategies

The table below summarizes specific issues, their potential causes, and solutions based on recent research.

Problem Possible Cause Suggested Solution Supporting Data / Rationale
Low Coupling Yield Non-optimal solvent/electrolyte Switch to acetonitrile with a pH 7.0 phosphate buffer [1] Yield increased from 4% (MeCN alone) to 85% (buffered MeCN) [1]
Insufficient charge passed Increase the charge (F/mol) applied to the reaction [1] Yield increased from 44% (1 F/mol) to 85% (2.5 F/mol) in optimized buffered system [1]
Suboptimal electrode material Use a Boron-Doped Diamond (BDD) cathode [1] BDD's wide potential window and surface properties favor dimerization over other pathways [1]
Anode Passivation Build-up of insulating films Mechanically polish the anode surface pre-use; consider alternative anode materials [2] Ensures consistent electron transfer and metal dissolution from the anode [2]
Unwanted Side Products Chemical reaction with sacrificial anode Change the sacrificial anode to one less reactive with your substrates (e.g., from Mg to Zn) [2] Prevents non-faradaic reactions, like the formation of Grignard reagents from organic halides [2]
Poor Reproducibility Inconsistent electrode history/surface area Standardize electrode pre-treatment (cleaning, polishing) and use electrodes with consistent geometry [3] Removes variability from electrode surface conditions, which heavily influence reaction kinetics [3]

Experimental Protocol for High-Yield Synthesis

The following is a detailed methodology, adapted from research that achieved an 85% isolated yield of dimethyl 3,4-diphenylhexanedioate from this compound [1].

  • Reaction Type: Cathodic reductive coupling
  • Reported Yield: 85% [1]
Materials and Equipment
  • Electrochemical Setup: Divided cell, Constant Current Source (for Galvanostatic operation)
  • Cathode: Boron-Doped Diamond (BDD) electrode [1]
  • Anode: (Appropriate sacrificial anode, not specified in the source; Mg or Zn are common choices) [2]
  • Reference Electrode: (Optional for constant current, but SCE was used for potential monitoring) [1]
  • Solvent: Anhydrous Acetonitrile (MeCN) [1]
  • Supporting Electrolyte: 0.33 M phosphate buffer, pH 7.0 [1]
  • Substrate: this compound
Procedure
  • Cell Assembly: Set up a divided cell to separate the anodic and cathodic chambers [1].
  • Solution Preparation: Dissolve the this compound substrate in the catholyte solution, which consists of acetonitrile and 0.33 M phosphate buffer (pH 7.0) [1].
  • Electrolysis: Conduct Constant Current Electrolysis (CCE). Apply a current density of 1.29 mA/cm² and pass a charge of 2.5 F/mol relative to the substrate [1].
  • Monitoring: The potential will typically range between -2.12 V to -1.93 V (vs. SCE) during the reaction [1].
  • Work-up: After electrolysis, isolate the product. The reported procedure involved conventional aqueous work-up and purification, yielding the hydrodimer as a mixture of racemate and meso forms (74:26 ratio) [1].

Diagnostic Workflow for Failed Reactions

When an experiment does not proceed as expected, follow this logical pathway to diagnose the issue, incorporating strategies from the literature [2].

G start Electrosynthesis Failure (Low Yield/No Reaction) checkAnode Is the sacrificial anode corroding uniformly? start->checkAnode sideReactions Possible chemical side reactions with anode checkAnode->sideReactions No anodePassivation Anode surface is passivated or fouled checkAnode->anodePassivation No, with film checkCathode Check Cathode Process checkAnode->checkCathode Yes sol1 Change anode material to avoid reactivity (e.g., Mg to Zn) sideReactions->sol1 sol2 Polish anode surface or add electrolyte additives anodePassivation->sol2 cathodeMaterial Is cathode material optimal (e.g., BDD)? checkCathode->cathodeMaterial solventSystem Is the solvent/electrolyte system correct? cathodeMaterial->solventSystem Yes sol3 Switch to a BDD cathode for improved selectivity cathodeMaterial->sol3 No solventSystem->checkAnode Yes sol4 Use buffered acetonitrile (pH 7) as electrolyte solventSystem->sol4 No sol1->checkCathode sol2->checkCathode sol3->solventSystem sol4->checkAnode

The information provided should serve as a robust foundation for your technical support center. The key parameters for success with this compound are a BDD cathode, a buffered acetonitrile electrolyte, and careful management of the sacrificial anode.

References

preventing methyl cinnamate hydrolysis during electrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles and Strategies

The key to preventing hydrolysis lies in controlling the reaction environment to limit the presence of water. The table below summarizes the main parameters you can adjust.

Strategy Mechanism Key Parameters to Control
Solvent Selection [1] Uses organic solvent to reduce water activity, slowing hydrolysis. Anhydrous solvents (e.g., acetonitrile, DMF); controlled water content.
Electrolyte Choice [1] Uses hydrophobic electrolyte salts to minimize water ingress. Hydrophobic electrolytes (e.g., TBAPF(_6)); rigorous drying.
Continuous Flow Reactors [1] Shortens residence time, preventing water diffusion and product over-exposure. Residence time; reactor pressure; mixing efficiency.
Controlled Water Addition Adds minimal, stoichiometric water if essential, transforming it from a contaminant to a reagent. Precise, automated pumping (e.g., syringe pump); concentration monitoring.

Troubleshooting Common Scenarios

Here is a flowchart to guide you through the troubleshooting process, from problem identification to solution implementation.

Start High Hydrolysis By-product Detected Step1 Check Solvent/Electrolyte System • Is the solvent anhydrous? • Is the electrolyte hydrophobic? Start->Step1 Step2 Evaluate Reaction Setup • Is it a batch system? • Is headspace/atmosphere controlled? Step1->Step2 Yes Soln1 Intervention: Dry System • Switch to anhydrous solvent (e.g., MeCN). • Use dried, hydrophobic salts (e.g., TBAPF₆). • Use molecular sieves. Step1->Soln1 No Step3 Assess Water's Role • Is water essential for the target reaction? Step2->Step3 System is already optimized Soln2 Intervention: Use Flow Chemistry • Implement a continuous flow reactor. • Optimize residence time. • Pressurize the system. Step2->Soln2 Batch system with poor control Step3->Soln1 Water is not essential Soln3 Intervention: Control Water Precisely • Use a syringe pump for stoichiometric addition. • Treat water as a reagent, not a solvent. Step3->Soln3 Water is essential

Experimental Protocol: Implementing a Flow System

Based on the principles from the literature [1], here is a detailed methodology for setting up a continuous flow electrolysis experiment to minimize hydrolysis.

Title: Setup for a Continuous Flow Electrolysis to Minimize Hydrolysis of Esters.

Objective: To electrochemically transform methyl cinnamate in a controlled, water-scarce environment using a continuous flow reactor to suppress hydrolytic side reactions.

Materials:

  • Reactor System: Commercial or lab-built continuous flow electrochemical reactor.
  • Pumping System: Precision syringe or HPLC pumps.
  • Power Supply: Potentiostat or galvanostat.
  • Solvent: Anhydrous acetonitrile (MeCN), dried over molecular sieves.
  • Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), dried under vacuum.
  • Substrate Solution: this compound dissolved in the dried electrolyte-solvent mixture.

Procedure:

  • Solution Preparation: Dissolve the electrolyte (TBAPF₆) in anhydrous MeCN. Then, add this compound to this solution. Keep the solution under an inert atmosphere (e.g., N₂ or Ar).
  • Reactor Assembly: Set up the flow reactor according to the manufacturer's instructions. Connect the pumping system and the power supply.
  • System Purging: Before starting the reaction, purge the entire flow system with your prepared anhydrous solution to displace any moisture or air.
  • Initiate Reaction: Start the pump to introduce the substrate solution into the reactor at a defined flow rate. Simultaneously, apply the desired electrical current or potential.
  • Product Collection: Collect the effluent from the reactor outlet in a sealed vessel. The system can be run continuously for extended periods.
  • Process Monitoring (PAT): Integrate an inline or online analytical tool (e.g., IR, UV-Vis) after the reactor outlet to monitor the conversion of this compound and the formation of hydrolysis products in real-time [1].

Diagram: Continuous Flow Electrolysis Workflow

A Anhydrous Substrate Solution B Precision Pump A->B C Flow Electrochemical Reactor B->C E Inline/Online Analytical Probe (PAT) C->E D Power Supply (Potentiostat) D->C F Product Collection (Sealed Vessel) E->F

Frequently Asked Questions (FAQs)

  • Why is continuous flow often better than batch for preventing hydrolysis? In a batch reactor, the entire volume is exposed to potential contaminants and the electrodes for a long, fixed time. Flow reactors offer superior control by allowing you to precisely set a short residence time, minimizing the window for water to react. Furthermore, many flow systems are sealed and can be pressurized, which physically hinders the ingress of atmospheric moisture [1].

  • A small amount of water is necessary for my reaction. How can I manage it? If water is essential, the strategy shifts from elimination to precise control. Use a separate syringe pump to add an exact, stoichiometric amount of water directly into the reaction stream. This approach treats water as a reagent rather than a solvent or contaminant, allowing you to maintain a low overall concentration that fulfills the reaction needs without leading to excessive hydrolysis [1].

  • My hydrolysis by-product still forms in a supposedly dry system. What should I check? First, verify the quality of your solvent and electrolyte. Even "anhydrous" solvents can absorb moisture from the air after opening. Ensure they are stored with molecular sieves and handled under an inert atmosphere. Second, check for leaks in your reactor setup, especially around seals and fittings, which can be a hidden source of moisture ingress.

References

Methyl Cinnamate & Alginate Coatings: FAQ for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary stability challenges when incorporating methyl cinnamate into alginate coatings?

This compound presents two main challenges for formulation stability [1]:

  • Photochemical Instability: The compound's conjugated structure, featuring a benzene ring and a carbon double bond (C=C), causes strong UV absorption but also makes it photo-unstable. Upon exposure to UV light, it can undergo a reaction called photodimerization [1].
  • Physical and Thermal Stress: this compound is reported to be a volatile compound, which makes it susceptible to loss due to evaporation when exposed to heat or physical stress during processing and storage [1].

Q2: What is the most cited strategy to improve the stability and solubility of this compound?

The most prominent strategy in recent research is forming an inclusion complex with β-Cyclodextrin (β-CD) [1].

  • Mechanism: The hydrophobic cavity of β-CD encapsulates individual this compound molecules, forming a host-guest complex. This physical encapsulation shields the this compound from environmental factors like UV light and reduces its volatility [1].
  • Outcome: This process significantly enhances the aqueous solubility and thermal stability of the this compound derivative, making it more suitable for incorporation into hydrophilic alginate coating solutions [1].

Q3: How is this compound typically incorporated into an alginate coating matrix?

A common and effective method involves a two-step, double-dipping process, as used in research on strawberry preservation [2] [3]:

  • Immersion in Alginate Solution: The food sample (e.g., fruit) is first dipped into a sodium alginate solution that contains the active compound (this compound).
  • Cross-linking in Calcium Chloride Bath: The coated sample is then immersed in a calcium chloride (CaCl₂) solution. The calcium ions (Ca²⁺) cross-link the alginate polymer chains, instantly forming a stable, gel-like coating around the product [4].

The following workflow summarizes the experimental protocol for creating such a coating:

Start Start Coating Preparation Step1 Prepare Sodium Alginate Solution (Dissolve in water, heat at 50°C, stir) Start->Step1 Step2 Cool Solution to Room Temperature Step1->Step2 Step3 Incorporate Active Compound (e.g., this compound or its complex) Step2->Step3 Step4 Immerse Food Sample (Coating application by dipping) Step3->Step4 Step5 Cross-link in CaCl₂ Bath (Forms gel coating) Step4->Step5 Step6 Drain and Dry Coated Sample Step5->Step6 End Proceed to Quality Tests Step6->End

Troubleshooting Guide for Common Issues

Problem Possible Cause Suggested Solution
Poor coating adhesion/strength Insufficient cross-linking; incorrect alginate or CaCl₂ concentration. Ensure CaCl₂ solution is fresh and concentration is adequate (e.g., 2-5% w/v) [5]. Optimize immersion time in CaCl₂ bath.
Rapid loss of antimicrobial efficacy High volatility of uncomplexed this compound (MC). Form an inclusion complex with β-Cyclodextrin to reduce volatility and enable controlled release [1].
Uneven coating distribution High viscosity of alginate solution; air bubbles in solution. Adjust solids content of alginate solution. Use a magnetic stirrer for mixing and let solution stand to de-aerate [5].
Visible degradation of coating Photo-degradation of MC; microbial breakdown of coating. Store coated products in dark or UV-filtered packaging. Consider adding other natural antimicrobials (e.g., ε-polylysine) to the matrix [6].

Experimental Data & Enhanced Formulations

The table below summarizes key findings from research on incorporating active compounds into alginate films, which can inform your experimental design with this compound.

Study Focus Formulation Details Key Outcome / Performance Data Reference
Stability Enhancement This compound derivative/β-CD inclusion complex. Formation of stable host-guest complex confirmed by spectral and NMR studies; significantly enhanced aqueous solubility and stability [1]. [1]
Antimicrobial Optimization Alginate coating with carvacrol and this compound for strawberries. The combination of antimicrobials was optimized for both physical properties and antimicrobial efficacy [2]. [2]
Composite Film Performance Sodium Alginate / Sodium Carboxymethyl Cellulose / ε-polylysine film for mangoes. Composite showed improved barrier properties and strong antibacterial activity; model for enhancing pure alginate film function [6]. [6]

Proposed Experimental Pathway for Stability Testing

Given the identified stability challenges, here is a logical pathway you can follow to systematically test and improve the stability of this compound in your alginate coating formulation.

Start Define Stability Metrics A1 Chemical Stability: - HPLC to monitor concentration - Track photodimerization Start->A1 A2 Physical Stability: - Measure volatility/weight loss - Observe coating integrity Start->A2 B Prepare Test Formulations A1->B A2->B C1 Formulation A: Alginate + Pure MC B->C1 C2 Formulation B: Alginate + MC/β-CD Complex B->C2 D Apply Stress Conditions C1->D C2->D E1 Light Exposure (UV/VIS) D->E1 E2 Thermal Stress (Accelerated aging) D->E2 E3 Physical Stress (Agitation, abrasion) D->E3 F Analyze Results & Iterate E1->F E2->F E3->F

References

enhancing methyl cinnamate antimicrobial efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Key Mechanisms & Enhancement Strategies

Understanding methyl cinnamate's mechanism of action is the first step in troubleshooting efficacy issues. The table below summarizes primary and synergistic mechanisms based on current literature.

Mechanism of Action Experimental Evidence (from search results) Potential for Synergy & Enhancement
Membrane Disruption Not directly observed in the provided results, but this is a common mechanism for many antimicrobial esters. High. Combining with other membrane-active agents could enhance permeability and efficacy.
Acetylcholinesterase (AChE) Inhibition (in insects) Phenylpropanoid esters like this compound likely function as weak-to-moderate AChE inhibitors [1]. Moderate. In insects, this could be leveraged with other neurotoxic agents. Relevance to antimicrobial activity requires further investigation.
Disruption of GABAergic Transmission (in insects) Suggested as a potential mechanism of action for phenylpropanoid esters [1]. Moderate. Similar to AChE inhibition, this is a specific insecticidal target.
Inhibition of Cytochrome P450 Monooxygenases (P450s) Cinnamate-rich vapors may hamper P450s, which are enzymes involved in detoxification [1]. High. Inhibiting microbial detoxification pathways can counteract resistance and enhance the effect of other antimicrobials.
Modification of Cuticular Lipids (in insects) The lipophilicity of esters affects their ability to penetrate the insect integument [1]. High. Formulating this compound with permeation enhancers could improve its penetration into microbial cells or insect cuticles.

Antimicrobial Activity Data

The following table summarizes quantitative antimicrobial data for this compound and a related, more potent derivative from a 2014 study [2]. This data is essential for benchmarking performance.

Microorganism This compound MIC (μg/mL) p-Methoxy this compound MIC (μg/mL)
Sarcina lutea 15.6 Not specified
Bacillus subtilis ATCC 6633 31.25 Not specified
Other Bacillus subtilis strains 31.25 Not specified
Staphylococcus aureus Not specified 62.5
Aspergillus restrictus 62.5 62.5
Aspergillus flavus 250 250
Aspergillus fumigatus 250 250

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems researchers might encounter.

FAQ 1: The observed antimicrobial efficacy of this compound in our assays is lower than expected. What could be the cause?

  • Potential Cause: Low bioavailability or rapid degradation of the compound.
  • Troubleshooting Steps:
    • Check Solubility and Delivery: Ensure this compound is properly dissolved in a suitable solvent (e.g., DMSO, ethanol) and uniformly dispersed in the culture medium. Inadequate mixing can lead to inconsistent results.
    • Consider Volatility: As a volatile compound, this compound might be lost to the headspace in unsealed assay systems [1]. Ensure your assay containers are properly sealed.
    • Review Purity: Verify the purity of your this compound sample through analytical methods like HPLC or GC-MS. Impurities can significantly affect activity.

FAQ 2: How can we enhance the potency of this compound?

  • Strategy 1: Structural Modification.
    • Action: Synthesize or source structural analogs. The data shows that p-methoxy this compound has superior activity against Staphylococcus aureus compared to the base compound [2]. Explore other derivatives with different alkyl chain lengths or functional groups.
  • Strategy 2: Use in Combination Therapy.
    • Action: Test this compound in combination with conventional antibiotics or other natural antimicrobials. Its potential to inhibit microbial detoxification pathways (P450s) makes it a promising candidate to reverse or prevent resistance [1].
  • Strategy 3: Formulation Improvement.
    • Action: Encapsulate this compound in nanoemulsions or liposomes. This can protect the compound, enhance its delivery to the target site, and improve its stability.

FAQ 3: The synthetic yield of this compound derivatives is low. How can we improve the protocol?

  • Potential Cause: Inefficient catalytic system or reaction conditions.
  • Troubleshooting Steps:
    • Optimize the Catalyst: The cited synthesis uses a palladium-catalyzed phosphine-free Heck reaction [2]. Ensure the palladium catalyst is fresh and of high quality. You may also experiment with different palladium catalysts or ligand systems.
    • Control Reaction Atmosphere: The transesterification procedure for a related compound was performed under an inert argon atmosphere to prevent catalyst degradation [3]. If your synthesis is air-sensitive, ensure your setup is properly purged.

Detailed Experimental Protocols

To ensure reproducibility in your research, here are detailed methodologies for key experiments.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing via Microdilution Method [2]

This standard protocol is used to determine the Minimum Inhibitory Concentration (MIC).

  • Workflow Diagram:

Start Start: Prepare Stock Solution A 1. Serial Dilution Start->A B 2. Inoculate with Microbe A->B C 3. Incubate B->C D 4. Measure Growth C->D End Result: Determine MIC D->End

  • Steps:
    • Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
    • Serial Dilution: Perform two-fold serial dilutions of the stock solution in a sterile, transparent 96-well microtiter plate containing culture broth. Include a growth control (broth + microbe) and a sterility control (broth only).
    • Inoculation: Inoculate each well (except the sterility control) with a standardized suspension of the test microorganism (e.g., (1 \times 10^5 ) to ( 5 \times 10^5 ) CFU/mL).
    • Incubation: Cover the plate and incubate at the appropriate temperature for the test microorganism (e.g., 37°C for bacteria, 16-24 hours).
    • Measurement: Measure microbial growth visually or with a microplate reader by assessing turbidity (optical density at 600 nm). The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Investigating the Mechanism of Action via Acetylcholinesterase (AChE) Inhibition Assay [1]

This protocol helps determine if this compound acts on the nervous system of target insects, which is part of its insecticidal potential.

  • Workflow Diagram:

Start Start: Prepare Enzyme Reaction Mix A 1. Add Test Compound Start->A B 2. Initiate Reaction with Substrate A->B C 3. Monitor Reaction Kinetics B->C End Result: Calculate % Inhibition C->End

  • Steps:
    • Reaction Mixture: Prepare a solution containing acetylthiocholine iodide (substrate) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
    • Add Inhibitor: Add the this compound solution (in DMSO) to the reaction mixture. Include a control with DMSO only.
    • Initiate Reaction: Add the AChE enzyme to the mixture to start the reaction.
    • Kinetics Measurement: Immediately monitor the increase in absorbance at 412 nm over time (2-10 minutes) using a spectrophotometer. The rate of color formation (yellow from cleaved DTNB) is proportional to enzyme activity.
    • Calculation: Calculate the percentage of enzyme inhibition by comparing the reaction rate in the presence of this compound to the control rate.

Key Insights for Your Research

  • Start with p-Methoxy this compound: If your goal is maximum potency from the outset, the data strongly suggests that p-methoxy this compound is a more potent derivative than this compound itself, especially against Staphylococcus aureus [2]. Consider synthesizing or sourcing this analog for initial screens.
  • Leverage Combination Strategies: Given its potential to inhibit detoxification enzymes (P450s) and modify cuticular penetration [1], this compound is an excellent candidate for combination therapies. This approach could be key to overcoming antimicrobial resistance.

References

methyl cinnamate stereoselectivity control in synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for Stereoselectivity

Here are answers to common challenges researchers face when trying to control the stereochemistry of methyl cinnamate and its derivatives.

Question Issue Solution & Key Parameters

| Q1: How to achieve highly selective anti-diamination? | Need high stereoselectivity for synthesizing biologically active α,β-diamino esters [1]. | One-pot Cu-catalyzed diamination. Yields ~79% with anti:syn >99:1 [1].

  • Catalyst: Cu(OTf)₂
  • Nitrogen Source: N,N-dichloro-p-toluenesulfonamide (TsNCl₂)
  • Nucleophile: Benzylamine
  • Solvent: Acetonitrile
  • Key: Reaction proceeds via aminohalogenation and aziridination, followed by SN2 ring opening, ensuring high anti selectivity [1]. | | Q2: How to control stereoselectivity in reductive dimerization? | Forming dimeric neolignan-type structures with controlled diastereoselectivity [2]. | Electrochemical reduction on a BDD electrode. Yields hydrodimer in 85% with racemate:meso = 74:26 [2].
  • Electrode: Boron-Doped Diamond (BDD) cathode
  • Solvent: Acetonitrile with 0.33 M pH 7.0 phosphate buffer
  • Charge: 2.5 F/mol
  • Key: BDD electrode favors linear hydrodimer over cyclic byproducts common with other metals (Hg, Pb) [2]. | | Q3: Does my catalyst act via a metal or base pathway? | An iron complex can operate via light-mediated (metal-centered) or base-mediated pathways, affecting rate and selectivity [3]. | Mechanistic probing with kinetics and deuterium labeling.
  • Compare light/dark conditions: Similar yield/selectivity suggests significant base pathway [3].
  • Determine reaction order: A half-order in catalyst suggests a dimeric active species or pre-catalyst dissociation [3].
  • Use deuterated substrates: Lack of significant KIE indicates C-H bond cleavage is not the rate-limiting step for either pathway [3]. |

Experimental Protocols for Stereoselective Transformations

For practical application, here are the detailed experimental protocols for the two high-performing methods mentioned above.

One-Pot Anti-Selective Diamination of this compound

This method provides exceptional stereocontrol for the synthesis of α,β-diamino esters [1].

  • Workflow Diagram

G A This compound (4a) B Cu(OTf)₂ Catalyst TsNCl₂, Solvent A->B Aminohalogenation C Haloamine Intermediate (1a) B->C D Benzylamine Quench with Na₂SO₃ C->D SN2 Ring Opening E anti-α,β-Diamino Ester (5a) D->E Isolated (79% yield) anti:syn >99:1

  • Step-by-Step Procedure
    • Reaction Setup: In a round-bottom flask, combine this compound (4a, 0.5 mmol) and copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 10 mol %) in acetonitrile (3 mL).
    • Aminohalogenation: Add N,N-dichloro-p-toluenesulfonamide (TsNCl₂, 0.6 mmol) to the reaction mixture. Stir at room temperature until the starting material is consumed (monitor by TLC).
    • Quenching: Add a saturated aqueous sodium sulfite (Na₂SO₃) solution to quench the reaction. Stir vigorously for a few minutes.
    • Nucleophilic Ring Opening: To the same pot, add benzylamine (2 mL, large excess). Stir the resulting mixture at room temperature for 1 hour.
    • Work-up and Isolation: Concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure anti-α,β-diamino ester product (5a).
Electroreductive Dimerization on a BDD Electrode

This method is ideal for synthesizing dimeric esters with moderate diastereocontrol [2].

  • Workflow Diagram

G P This compound (1a) Q BDD Cathode Acetonitrile / pH 7 Buffer P->Q R Constant Current Electrolysis (2.5 F/mol) Q->R S Hydrodimer (±)-2 & meso-2 R->S Reductive Coupling T Dimethyl 3,4-Diphenylhexanedioate 85% Combined Yield S->T Diastereomer Ratio racemate:meso = 74:26

  • Step-by-Step Procedure
    • Electrochemical Cell Setup: Use a divided cell. Fill the cathodic chamber with a solution of this compound (1a) in acetonitrile containing 0.33 M phosphate buffer (pH 7.0).
    • Electrode: Use a Boron-Doped Diamond (BDD) electrode as the cathode.
    • Electrolysis: Perform Constant Current Electrolysis (CCE) with a current density of about 1.29 mA/cm². Pass a charge of 2.5 F/mol.
    • Reaction Monitoring: Monitor the reaction until the starting material is largely consumed.
    • Work-up and Isolation: Extract the reaction mixture with ethyl acetate. Wash the organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The major product, dimethyl 3,4-diphenylhexanedioate (±)-2, can be isolated by flash chromatography. The diastereomeric ratio (74:26 racemate to meso) can be determined by 1H NMR analysis [2].

Key Concepts for Your Technical Content

When creating your FAQs and guides, incorporating these fundamental definitions can be very helpful for your audience:

  • Stereoselective Reaction: A reaction in which a single starting material can yield multiple stereoisomers, but one is produced preferentially [4].
  • Stereospecific Reaction: A reaction where stereoisomerically different starting materials yield different stereoisomeric products. A classic example is the SN2 mechanism, where inversion of configuration occurs [4].
  • Regioselective vs. Stereoselective: Regioselectivity concerns which atom a reagent attacks (connectivity), while stereoselectivity concerns the spatial orientation of the atoms in the product [4].

References

methyl cinnamate phytotoxicity dose optimization

Author: Smolecule Technical Support Team. Date: February 2026

Phytotoxicity of Methyl Cinnamate & Key Analogs

The primary quantitative data comes from a structure-activity relationship (SAR) study on Cuscuta campestris (dodder), a parasitic weed. The table below summarizes the growth inhibition caused by this compound and its most active derivatives [1].

Compound Name IC₅₀ (μM) Growth Inhibition at 1 mM (%) Key Structural Feature
Methyl trans-cinnamate <500 ~85% Esterification of carboxylic acid
trans-Cinnamaldehyde <500 ~95% Aldehyde group
3-Phenylpropionaldehyde <500 ~90% Aldehyde, saturated side chain
trans-4-(Trifluoromethyl)cinnamic acid <500 ~80% Strong electron-withdrawing group
trans-3-Chlorocinnamic acid <500 ~80% Halogen substitution
trans-4-Chlorocinnamic acid ~600 ~75% Halogen substitution
trans-4-Bromocinnamic acid ~600 ~75% Halogen substitution
Hydrocinnamic acid ~800 ~70% Saturated side chain
trans-Cinnamic acid (Parent compound) >1000 ~39% Benchmark for comparison

Key SAR Insights for Experiment Design [1]:

  • Bioactivity Enhancement: this compound showed significantly higher phytotoxicity than its parent compound, trans-cinnamic acid.
  • Critical Structural Features: Modifications that enhance activity include esterification (e.g., methyl ester), reduction of the double bond, introduction of aldehyde groups, and addition of halogens or strong electron-withdrawing groups (like -CF₃) to the phenyl ring.

Experimental Protocol for Dose Optimization

The following methodology is adapted from the SAR study, providing a robust starting point for your own dose-response experiments [1].

In Vitro Bioassay for Phytotoxicity

  • Objective: To determine the effect of different concentrations of this compound on the growth of a target weed species.
  • Materials:
    • Test Compound: this compound (purity should be confirmed, e.g., ≥95%).
    • Solvent: A suitable solvent like acetone or dimethyl sulfoxide (DMSO). A solvent control must be included.
    • Biological Material: Seeds of the target weed species (e.g., Cuscuta campestris, lettuce, or other relevant species).
    • Equipment: Multi-well plates (24- or 96-well), growth chambers, measuring tools.
  • Procedure:
    • Solution Preparation: Prepare a stock solution of this compound in a small volume of solvent. Serially dilute this stock with aqueous solution (e.g., distilled water or nutrient medium) to create a range of test concentrations (e.g., 2 mM, 1 mM, 0.5 mM, 0.25 mM, 0.125 mM).
    • Seed Treatment: Place a predetermined number of sterilized seeds in each well of a multi-well plate.
    • Application: Add the test solutions to the wells, ensuring seeds are fully immersed. The final solvent concentration should be consistent and non-phytotoxic (typically ≤1%).
    • Controls: Include a negative control (solvent + water) and a positive control (a known commercial herbicide).
    • Incubation: Place the plates in a growth chamber with controlled light and temperature for 7-10 days.
    • Data Collection: Measure growth parameters like germination percentage, shoot and root length, and fresh weight.
  • Data Analysis: Calculate the percentage growth inhibition for each concentration relative to the negative control. Use statistical software to determine the IC₅₀ (concentration causing 50% growth inhibition) and other relevant parameters through regression analysis.

Potential Mechanism of Action & Experimental Workflow

While the exact mechanism of this compound's phytotoxicity is not fully elucidated, research in other biological systems suggests it may interact with key energy-sensing pathways. One study in human liver cells proposed that this compound might directly activate AMP-activated protein kinase (AMPK), a central regulator of energy metabolism [2]. Activation of AMPK shifts cells from anabolic (building up) to catabolic (breaking down) states. If a similar interaction occurs in plants, it could disrupt the plant's energy balance, inhibiting growth. This hypothesis provides a starting point for your team's mechanistic studies.

The diagram below outlines a logical workflow for investigating this compound's phytotoxicity, from initial screening to mechanism elucidation.

G Start Start: Investigation of This compound Phytotoxicity P1 Phenotypic Screening (In Vitro Bioassay) Start->P1 P2 Dose-Response Analysis (IC₅₀ Determination) P1->P2 P3 SAR Study (Synthesize/Test Analogs) P2->P3 M1 Hypothesis Generation (e.g., AMPK Activation?) P3->M1 Provides clues M2 Target Identification & Validation Studies M1->M2 M3 Mechanism Elucidation M2->M3 O1 Lead Compound Optimization M3->O1 O2 Formulation Development O1->O2 O3 In Vivo Efficacy Trials O2->O3

Frequently Asked Questions & Troubleshooting

Here are potential issues researchers might face and how to address them, based on general experimental principles.

Question/Trouble Possible Cause & Solution
The compound is not dissolving in the aqueous assay medium. This compound is hydrophobic. Solution: Use a minimal amount of a co-solvent like DMSO or ethanol (final concentration ≤1%). Ensure a solvent control is run. Preparing a stock solution at a higher concentration in the co-solvent before serial dilution is recommended [1].
There is high variability in growth inhibition between replicates. Inconsistent seed quality, microbial contamination, or uneven compound distribution. Solution: Surface-sterilize seeds, ensure sterile working conditions, and agitate plates gently after applying the test solution to ensure even exposure.
No phytotoxic effect is observed at expected concentrations. The target plant species may be insensitive, or the compound may require metabolic activation. Solution: Verify the bioassay using a sensitive species like lettuce or Cuscuta. Test a wider concentration range and consider the use of adjuvants that enhance leaf penetration for foliar applications.
How can we improve the activity of this compound? The SAR study provides clear guidance. Solution: Synthesize and test analogs based on the most effective modifications, such as creating different esters, introducing halogen atoms (Cl, Br) at the 3 or 4 position of the phenyl ring, or reducing the side chain double bond [1].

Guidance for Further Research

To build a more comprehensive knowledge base, your team could:

  • Investigate the precise molecular target in plants, building on the AMPK hypothesis or exploring other pathways.
  • Expand testing to a wider range of agronomically important weeds and crops to establish selectivity and commercial potential.
  • Explore advanced formulation techniques to improve the stability, delivery, and efficacy of this compound in field conditions [3].

References

Frequently Asked Questions (FAQs) for Methyl Cinnamate Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer / Troubleshooting Step

| Low signal intensity in Mass Spectrometry | - Increase ionization efficiency: For ESI, use a mobile phase with 0.1% formic acid to enhance positive ion formation [1].

  • Optimize cone voltage: A low cone voltage (e.g., 5V) can help preserve the molecular ion for methyl cinnamate (m/z 133 [2]) and prevent in-source fragmentation [2]. | | Poor chromatographic separation (LC) | - Use a C8 column: A C8 column (e.g., 2.1 x 150 mm, 1.7 μm) provides better retention for phenolic compounds than C18 [1].
  • Optimize mobile phase: A gradient of water and acetonitrile, each with 0.1% acetic acid, can improve peak shape and separation [1]. | | Peak tailing or distortion | - Check mobile phase pH: The acidic modifiers (formic or acetic acid) help suppress silanol interactions and improve the peak shape of acidic/aromatic compounds [1]. | | High background noise | - Use high-purity solvents: Always use HPLC or LC-MS grade solvents to reduce chemical noise [1].
  • Clean the ion source: Contamination is a common source of noise; follow manufacturer guidelines for cleaning. | | Rapid analysis without chromatography | - Employ ambient ionization MS: Techniques like DART (Direct Analysis in Real Time) can detect this compound in seconds with little to no sample prep [2]. |

Detailed Experimental Protocols

Protocol 1: UHPLC-MS/MS for Quantification

This method is ideal for sensitive and precise quantification of this compound, especially in complex biological matrices [1].

  • Sample Preparation: Reconstitute extracted samples in Water:MeOH (45:55, v/v) containing 0.1% formic acid. Use an internal standard like trans-cinnamic acid-d7 for improved accuracy [1].
  • Chromatography Conditions:
    • Column: UHPLC BEH C8 (2.1 x 150 mm, 1.7 μm)
    • Mobile Phase: A) Water with 0.1% Acetic Acid; B) Acetonitrile with 0.1% Acetic Acid
    • Gradient: Optimize from 5% B to 95% B over a 10-15 minute run.
    • Flow Rate: 0.3 - 0.4 mL/min
    • Column Temp: 40°C
  • Mass Spectrometry Conditions (ESI+):
    • MRM Transition: Monitor the transition from precursor ion m/z 133 to a suitable product ion.
    • Gas Temp: 300°C
    • Gas Flow: 10 L/min
    • Nebulizer Pressure: 40 psi
  • Troubleshooting: If the peak for this compound is co-eluting with other compounds, adjust the starting percentage of mobile phase B or shallow the gradient slope [1].
Protocol 2: DART-MS for Rapid Screening

This protocol is best for fast authentication or profiling of samples, such as verifying cinnamon species, with minimal preparation [2].

  • Sample Preparation: For solid samples like cinnamon bark, gently touch a wooden stick to a PDMS stir bar or a 12-position QuickStrip card. For ground samples, rub the powder directly onto the card [2] [3].
  • DART Conditions:
    • Ionization Mode: Positive (+)
    • Gas Temp: 450 °C
    • Grid Voltage: 350 V
    • Sampling Speed: 1.0 mm/sec
  • MS Conditions (Single Quadrupole):
    • Ionization Mode: Positive (+)
    • Cone Voltage: 5 V (Low voltage to observe molecular ion)
    • Scan Range: m/z 50 - 500
    • Target Ion: m/z 133 for the molecular ion of cinnamaldehyde and m/z 147 for coumarin [2].
  • Troubleshooting: If the signal is weak, ensure the sample is positioned directly in the DART gas stream. Check the card for saturation if multiple samples are run sequentially [2].

The following workflow can help you diagnose and resolve issues with this compound detection:

Start Start: No/Weak this compound Signal SamplePrep Check Sample Preparation Start->SamplePrep MSDetect Check MS Detection Start->MSDetect LCSep Check LC Separation Start->LCSep Sub_SamplePrep        Sample Prep Issues        • Verify extraction efficiency        • Check for degradation (light/heat)        • Use internal standard (e.g., trans-cinnamic acid-d7)     SamplePrep->Sub_SamplePrep Sub_MSDetect        MS Detection Issues        • Optimize cone voltage (start with 5V)        • Check ionization: Add 0.1% formic acid for ESI+        • Confirm MRM/sim mode: m/z 133→ [2]     MSDetect->Sub_MSDetect Sub_LCSep        LC Separation Issues        • Use C8 column (not C18)        • Add 0.1% acetic acid to mobile phase        • Optimize ACN/water gradient [1]     LCSep->Sub_LCSep RapidOption For Rapid Screening: Consider DART-MS Sub_SamplePrep->RapidOption Sub_MSDetect->RapidOption Sub_LCSep->RapidOption

Key Considerations for Method Selection

  • For High Sensitivity and Specificity: The UHPLC-MS/MS method is superior, especially for complex matrices like biological fluids. Using an internal standard is crucial for accurate quantification [1].
  • For Maximum Speed and Minimal Prep: DART-MS is unparalleled. An entire card with 12 samples can be analyzed in under 5 minutes, making it perfect for rapid screening and authentication [2].
  • Semi-Quantitative Approaches: If pure this compound standard is unavailable for a calibration curve, several semi-quantitative methods are valid. These include using a single internal standard for all compounds or normalizing the peak area to the sample's fresh weight [3].

References

methyl cinnamate safety profile GRAS status

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Status and Safety Profile

Methyl cinnamate is internationally recognized as safe for use as a flavoring agent. The quantitative data from regulatory bodies is summarized in the table below.

Aspect Details
Primary Use Flavoring agent or adjuvant [1]
U.S. FDA Status Generally Recognized As Safe (GRAS), listed under 21 CFR 172.515 [1] [2]
FEMA Status GRAS (FEMA No. 2698) [1] [2] [3]
International Assessment (JECFA) Evaluated and assigned JECFA Flavor Number 658 [1]
Safety for Target Animals Considered safe at a maximum use level of 5 mg/kg of complete feed for all target species [4]

Experimental Data on Biological Activity

Recent scientific studies have explored pharmacological effects beyond its use as a flavor. Key findings on its activity in various experimental models are summarized below.

Study Focus Reported Effect Test System Key Findings / Proposed Mechanism
Metabolic-Associated Fatty Liver Disease (MAFLD) [5] Alleviates lipid accumulation HepG2 cells (human liver cancer cell line) Activated AMPK pathway, increased fatty acid oxidation (↑CPT1a), decreased lipid synthesis [5]
Osteoblast Function [6] Inhibits cell survival and differentiation MC3T3-E1 cells (mouse pre-osteoblast cell line) Induced apoptosis (↑cleaved PARP/caspase-3), inhibited MAPK signaling, suppressed differentiation [6]
Antimicrobial Activity [7] Antibacterial and Antifungal Pathogenic bacteria and fungi (e.g., C. albicans, S. aureus) Disrupted microbial cell membranes; butyl cinnamate showed best activity [7]

Detailed Experimental Protocols

For researchers interested in methodology, here are the protocols from key studies on lipid accumulation and osteoblast activity.

Protocol for Lipid Accumulation Study in HepG2 Cells [5]
  • Cell Model: HepG2 cells cultured in Dulbecco’s Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) [5].
  • Disease Model Induction: A fatty liver model was constructed by treating cells with a mixture of free fatty acids (FFAs: palmitic acid and oleic acid in a 1:2 ratio) for 24 hours [5].
  • Treatment: Cells were pre-treated with this compound (MC) for 6 hours before adding the FFAs mixture [5].
  • Viability Assay: Cell viability was assessed using the CCK-8 assay. Cells were seeded in a 96-well plate, treated with varying MC concentrations for 24-72 hours, and absorbance was measured at 450nm [5].
  • Lipid Staining:
    • Oil Red O Staining: Used to visualize lipid droplets. Cells were fixed, stained with Oil Red O, and nuclei were counterstained with hematoxylin [5].
    • Nile Red Staining: Used to quantify intracellular lipid content. Cells were fixed, stained with Nile red fluorescent dye, and nuclei were stained with DAPI for visualization under a fluorescence microscope [5].
  • Mechanism Probe: Protein expression levels (p-AMPK, AMPK, CPT1a, etc.) were analyzed by Western Blotting. The role of the AMPK pathway was further confirmed using a specific inhibitor, Compound C [5].
Protocol for Osteoblast Apoptosis and Differentiation Study [6]
  • Cell Model: MC3T3-E1 pre-osteoblast cells [6].
  • Viability and Proliferation Assay: Cell proliferation was measured using the MTT assay after treatment with EMC for 24 and 48 hours [6].
  • Apoptosis Detection:
    • Western Blotting: Expression of apoptotic proteins (cleaved PARP, cleaved caspase-3) and anti-apoptotic proteins (Bcl-2, Survivin) was analyzed [6].
    • TUNEL Assay: DNA strand breaks were detected to confirm apoptosis. Cells were stained, and TUNEL-positive cells were counted [6].
  • Migration Assay: A wound-healing migration assay was performed. A scratch was made in a cell monolayer, and the cell migration rate into the wound area was measured after EMC treatment [6].
  • Differentiation Assay: Osteoblast differentiation was induced using an osteogenic medium. Inhibition was assessed by:
    • Alkaline Phosphatase (ALP) Staining [6].
    • ALP Activity Assay (colorimetric) [6].

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular mechanisms of this compound action identified in the studies.

G This compound in MAFLD Model MC This compound (MC) AMPK AMPK Activation MC->AMPK Activates ACC ACC Phosphorylation AMPK->ACC Phosphorylates CPT1a CPT1a ↑ ACC->CPT1a Disinhibits Lipid_Synth Lipid Synthesis ↓ ACC->Lipid_Synth Inhibits FA_Oxidation Fatty Acid Oxidation ↑ CPT1a->FA_Oxidation Lipid_Accumulation Lipid Accumulation ↓ FA_Oxidation->Lipid_Accumulation Reduces Lipid_Synth->Lipid_Accumulation Reduces

G This compound in Pre-Osteoblasts MC (E)-Methyl Cinnamate (EMC) Apoptosis Induces Apoptosis MC->Apoptosis MAPK MAPK Signaling ↓ MC->MAPK Inhibits ALP Osteoblast Differentiation ↓ MC->ALP Suppresses PARP PARP Cleavage ↑ Apoptosis->PARP Casp3 Caspase-3 ↑ Apoptosis->Casp3 Bcl2 Bcl-2 ↓ Apoptosis->Bcl2 Migration Cell Migration ↓ MAPK->Migration

Key Insights for Professionals

  • Regulatory vs. Research Contexts: It is crucial to distinguish between the proven safety of this compound as a food flavoring and its investigational pharmacological effects. The biological activities observed in cell studies occur at concentrations significantly higher than those typically encountered through dietary intake [5] [6].
  • Dual Nature of Biological Effects: The research highlights a dual profile. This compound shows therapeutic potential for conditions like MAFLD by improving metabolic function [5]. Conversely, it inhibits osteoblast function, suggesting potential cytotoxicity at high doses that requires further investigation for safety assessments [6].
  • Structural Activity Relationship (SAR): The core cinnamic acid structure is a promising scaffold for developing new antimicrobials. Ester derivatives like butyl cinnamate have shown enhanced activity, indicating that side-chain modifications can optimize biological potency [7] [8].

References

methyl cinnamate compared other cinnamate esters

Author: Smolecule Technical Support Team. Date: February 2026

Antiprotozoal Activity of Cinnamate Esters

The following table summarizes the in vitro activity of various cinnamate esters against two protozoal parasites, Leishmania donovani and Trypanosoma brucei rhodesiense, along with their cytotoxicity data [1]. A lower IC₅₀ value indicates higher potency.

Compound / Ester Group Aromatic Substituent IC₅₀ vs L. donovani (µM) IC₅₀ vs T.b. rhodesiense (µM) Cytotoxicity (L-6 cells, IC₅₀ µM)
Nitro-aromatic derivatives (e.g., 32-34) Nitro < 10 Mostly Inactive High Selectivity
Catechol-type compounds Dihydroxyl Variable < 10 (In vitro) Correlated with activity
Compound 15 Not Specified Active 0.73 0.73
Compound 26 Not Specified Active Inactive Information Missing
Methyl Cinnamate Unsubstituted Inactive Inactive Information Missing
  • Key Structural Insights: The study found that the substitution pattern on the aromatic ring and the nature of the ester side chain are critical for activity and selectivity [1]. For instance, nitro-aromatic derivatives were identified as potent and selective anti-leishmanial agents, while catechol-type compounds showed high in vitro activity against T. brucei, though this did not translate to efficacy in an in vivo mouse model [1].
  • Correlation with Cytotoxicity: For many compounds, antiprotozoal activity was correlated with cytotoxicity against mammalian cells, suggesting a common, perhaps non-specific, mechanism of action. However, some compounds, particularly the nitro-aromatic ones against L. donovani, demonstrated remarkable selectivity, meaning they killed the parasite without significantly harming mammalian cells [1].

Experimental Protocols for Bioactivity Evaluation

The data in the summary table were generated using standardized, phenotype-based assays to evaluate the direct ability of the compounds to kill parasites [1]. The core methodologies are outlined below:

Compound Library\n(34 Cinnamate Esters) Compound Library (34 Cinnamate Esters) In Vitro Phenotypic Screening In Vitro Phenotypic Screening Compound Library\n(34 Cinnamate Esters)->In Vitro Phenotypic Screening L. donovani Assay L. donovani Assay In Vitro Phenotypic Screening->L. donovani Assay T.b. rhodesiense Assay T.b. rhodesiense Assay In Vitro Phenotypic Screening->T.b. rhodesiense Assay T. cruzi Assay T. cruzi Assay In Vitro Phenotypic Screening->T. cruzi Assay P. falciparum Assay P. falciparum Assay In Vitro Phenotypic Screening->P. falciparum Assay Cytotoxicity Assay Cytotoxicity Assay In Vitro Phenotypic Screening->Cytotoxicity Assay Axenic Amastigotes\n(IC₅₀) Axenic Amastigotes (IC₅₀) L. donovani Assay->Axenic Amastigotes\n(IC₅₀) Bloodstream Trypomastigotes\n(IC₅₀) Bloodstream Trypomastigotes (IC₅₀) T.b. rhodesiense Assay->Bloodstream Trypomastigotes\n(IC₅₀) Intracellular Amastigotes\n(IC₅₀) Intracellular Amastigotes (IC₅₀) T. cruzi Assay->Intracellular Amastigotes\n(IC₅₀) Intraerythrocytic Forms\n(IC₅₀) Intraerythrocytic Forms (IC₅₀) P. falciparum Assay->Intraerythrocytic Forms\n(IC₅₀) Rat Skeletal Myoblasts (L-6)\n(IC₅₀) Rat Skeletal Myoblasts (L-6) (IC₅₀) Cytotoxicity Assay->Rat Skeletal Myoblasts (L-6)\n(IC₅₀) Selectivity Assessment Selectivity Assessment Cytotoxicity Assay->Selectivity Assessment SAR Analysis SAR Analysis Axenic Amastigotes\n(IC₅₀)->SAR Analysis Bloodstream Trypomastigotes\n(IC₅₀)->SAR Analysis Key Structural Requirements Key Structural Requirements SAR Analysis->Key Structural Requirements Promising Candidates Promising Candidates Selectivity Assessment->Promising Candidates

  • Parasite Strains and Forms: The assays used specific, clinically relevant life-cycle stages of the parasites, such as the axenic amastigote form for *L. donovani* and the bloodstream trypomastigote form for *T. b. rhodesiense* [1].
  • Cytotoxicity and Selectivity: The parallel assessment on mammalian L-6 cells (rat skeletal myoblasts) is crucial for determining a compound's Selectivity Index (SI), which helps prioritize compounds that kill the parasite without undue harm to host cells [1].

Synthesis of Cinnamate Esters

Cinnamate esters can be synthesized through several well-established routes, which offer flexibility for introducing diverse structural features [1].

Synthetic Route Synthetic Route Key Reagents Key Reagents Synthetic Route->Key Reagents Suitable For Suitable For Key Reagents->Suitable For R1 Aromatic Carboxylic Acid + Alcohol K1 Acid Catalyst, Heat (Fischer Esterification) R1->K1 R2 Aryl Halide + tert-Butyl Acrylate K2 Pd Catalyst, Base (Heck Reaction) R2->K2 R3 Aromatic Aldehyde + Meldrum's Acid + Alcohol K3 Base (Knoevenagel Condensation) R3->K3 R4 Direct Nitration of Pre-formed Ester K4 Zirconyl Nitrate R4->K4 S1 Primary & Secondary Alcohol Esters K1->S1 S2 tert-Butyl Esters K2->S2 S3 Wide range of esters with electron-withdrawing groups K3->S3 S4 Nitro-aromatic Derivatives K4->S4

Another highly effective method for synthesizing specific esters, particularly with bulky alcohols like (-)-menthol, is transesterification [2]. This one-pot reaction uses an alkyllithium base (like butyllithium) to activate the alcohol, which then reacts with a simple methyl ester (e.g., this compound) to produce the target ester in high yield [2].

Key Takeaways for Researchers

  • Focus on SAR: The high structure-dependence of activity means that systematic modification of the aromatic ring and ester side chain is a viable strategy for optimizing potency and selectivity [1].
  • Consider the Ester Group: The choice of ester can influence the compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile.
  • Phenotypic Screening is Key: The discovery of these active esters underscores the value of phenotypic screening in identifying novel starting points for drug development against complex parasitic diseases [1] [3].

References

methyl cinnamate read-across assessment for skin sensitization

Author: Smolecule Technical Support Team. Date: February 2026

The Read-Across Assessment for Skin Sensitization

The table below summarizes the core data used in a read-across assessment where methyl cinnamate serves as the analog.

Assessment Component Details for this compound (Source) Details for Target Esters
Read-Across Justification Used to predict isopropyl cinnamate and isobutyl cinnamate [1]
Structural Similarity Shares cinnamic acid moiety; class: cinnamyl esters [1] Shares cinnamic acid moiety; class: cinnamyl esters [1]
Structural Difference Methyl ester [1] Isopropyl ester or isobutyl ester [1]
Toxicological Significance Difference is considered toxicologically insignificant for skin sensitization [1]
Key Mechanistic Alert Alert for Michael addition due to α,β-unsaturated ester group [1] Alert for Michael addition due to α,β-unsaturated ester group [1]
Overall Prediction Considered a skin sensitizer (data consistent with in silico alerts) [1] Based on read-across, predicted to be a skin sensitizer [1]
Potency Data shows it is a weak sensitizer [1]

Experimental Data and Mechanistic Insights

The read-across assessment is supported by experimental data that elucidates the biological activity of this compound.

Experimental Protocols and Findings
  • Guinea Pig Sensitization Tests: Multiple studies using methods like the Freund's Complete Adjuvant Test, open epicutaneous test, and modified Draize procedure have been conducted on this compound. The results across these tests were mixed, with some showing sensitization and others not, which supports its classification as a weak sensitizer [2].
  • In Vitro Cytokine Profiling: In studies using RAW264.7 macrophage cells, this compound demonstrated potent anti-inflammatory activity. At a concentration of 0.1 mM, it significantly suppressed the expression of pro-inflammatory mRNAs (such as Cox2, Nos2, and Tnfa) induced by Porphyromonas gingivalis lipopolysaccharide (LPS) [3].
  • Cytotoxicity Assessment: Cytotoxicity was determined using a Cell Counting Kit-8 (CCK-8). RAW264.7 cells were cultured and then incubated with this compound at various concentrations (0.001-100 mM) for 24 hours before the relative number of viable cells was determined [3].
Mechanism of Action: The Michael Acceptor

Both this compound and the target esters are α,β-unsaturated carbonyl compounds. This structure allows them to act as Michael reaction acceptors [1] [3]. This means the β-carbon in their structure is electrophilic and can form covalent bonds with nucleophilic thiol groups in skin proteins, such as those in cysteine residues. This protein modification is the molecular initiating event that can trigger the immune response leading to skin sensitization [1] [3]. The following diagram illustrates this key protein-binding mechanism.

G Substrate This compound (Michael Acceptor) Complex Protein-Adduct Complex Substrate->Complex Covalent Bond Formation Protein Skin Protein (with Cysteine Thiol) Protein->Complex

Assessment Workflow and Data Integration

A read-across assessment is a structured process. The following workflow diagram outlines the key steps and logical relationships involved in using this compound data to predict the hazard of a target substance, integrating chemical, toxicological, and computational data.

G Start Define Target Substance Step1 Identify Analog (this compound) Start->Step1 Step2 Assess Structural Similarity Step1->Step2 Step3 Evaluate Toxicological Significance of Differences Step2->Step3 Step4 Check Consistency of Structural Alerts (OECD Toolbox) Step3->Step4 Step5 Analyze Experimental Data (Potency, Mechanism) Step4->Step5 Step6 Predict Target Hazard (Skin Sensitizer) Step5->Step6

Key Conclusions for Researchers

For researchers and drug development professionals, the takeaway points are:

  • Reliable Analog: this compound serves as a valid read-across analog for other cinnamate esters like isopropyl and isobutyl cinnamate for the skin sensitization endpoint, supported by mechanistic and experimental data [1].
  • Mechanism-Driven: The skin sensitization potential is mechanistically explained by its property as a Michael acceptor, a trait shared across the cinnamate ester class [1] [3].
  • Potency Matters: While the assessment confirms hazard, the data indicates this hazard is associated with weak sensitizing potency [1].

References

methyl cinnamate anti-inflammatory compared standard drugs

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Methyl Cinnamate vs. Standard NSAIDs

The table below compares the primary anti-inflammatory mechanisms of this compound and standard nonsteroidal anti-inflammatory drugs (NSAIDs).

Compound Primary Molecular Target Key Signaling Pathways Affected Proposed Mechanism of Action
This compound Not fully elucidated; potential tyrosine kinase inhibitor [1] MAPK pathway [2]: significantly decreases phosphorylation of p38, JNK, and ERK proteins. Exhibits multifunctional activity: inhibits pro-inflammatory signaling pathways and reduces production of cytokines (e.g., IL-1β) [2] [3].
Standard NSAIDs (e.g., Ibuprofen, Celecoxib) Cyclooxygenase (COX) enzymes [4] Not primarily a pathway inhibitor; effect is upstream at the level of prostaglandin synthesis. Inhibits COX enzymes, reducing the synthesis of prostaglandins, which are mediators of pain, fever, and inflammation [4].

Experimental Efficacy and Performance Data

Experimental models, particularly in gastrointestinal inflammation, show this compound's efficacy compares favorably to standard treatments.

In Vivo Efficacy in Colitis Models

The following data summarizes results from studies using mouse or rat models of colitis induced by dextran sulfate sodium (DSS) or acetic acid.

Treatment Experimental Model Key Efficacy Outcomes Citation
This compound (50 mg/kg, oral) Acetic acid-induced colitis in rats Significantly decreased leukocyte levels and IL-1β; partially restored colon muscle contractions [3]. [3]
This compound (Multiple doses) DSS-induced colitis in mice Recovered body weight, increased colon length, decreased disease activity index; inhibited MAPK pathway (p-p38, p-JNK, p-ERK) [2]. [2]
Prednisolone (1 mg/kg, i.p.) Acetic acid-induced colitis in rats Significantly decreased leukocyte levels and IL-1β; partially restored colon muscle contractions [3]. [3]
In Vitro Anti-inflammatory Activity

A 2018 study on RAW264.7 macrophage cells provides a direct comparison of various compounds. This compound at a concentration of 0.1 mM significantly suppressed the expression of key inflammatory genes (Cox2, Nos2, Tnfa) induced by Porphyromonas gingivalis lipopolysaccharide (LPS) [5]. The study noted that this compound exhibited potent anti-inflammatory activity with less cytotoxicity and pro-inflammatory activity compared to other tested cinnamates and acrylates [5].

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of the key methodologies from the cited literature.

In Vivo Model of DSS-Induced Colitis [2]
  • Animal Model: Mice (e.g., C57BL/6).
  • Colitis Induction: Administer dextran sulfate sodium (DSS) in drinking water for a set period (e.g., 7 days).
  • Treatment: this compound is typically administered daily via oral gavage during and/or after DSS exposure. Doses used in studies are often around 50 mg/kg.
  • Disease Assessment:
    • Disease Activity Index (DAI): A combined score of weight loss, stool consistency, and rectal bleeding.
    • Histological Analysis: Examine colon tissue for damage and inflammation.
    • Molecular Analysis: Measure protein phosphorylation (p-p38, p-ERK, p-JNK) in colon tissue via western blot and quantify pro-inflammatory cytokine levels (e.g., TNF-α, IL-6).

The workflow of this experiment is summarized in the following diagram:

G Start Start Experiment Group1 DSS Group + Vehicle Start->Group1 Group2 DSS Group + This compound Start->Group2 Control Control Group (Water + Vehicle) Start->Control DSS DSS in Drinking Water Group1->DSS Treatment Daily Treatment (Oral Gavage) Group1->Treatment Group2->DSS Group2->Treatment Control->Treatment Sacrifice Sacrifice and Sample Collection Treatment->Sacrifice Assessment Disease Assessment Sacrifice->Assessment DAI Disease Activity Index (Weight, Stool, Bleeding) Assessment->DAI Histology Colon Length & Histology Assessment->Histology Molecular Molecular Analysis (Western Blot, Cytokines) Assessment->Molecular

In Vitro Anti-inflammatory Assay [5]
  • Cell Line: RAW264.7 murine macrophage-like cells.
  • Cell Culture: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
  • Inflammation Induction: Stimulate cells with P. gingivalis LPS.
  • Compound Treatment: Co-treat or pre-treat cells with this compound (e.g., 0.1 mM). A common solvent is DMSO, with final concentration ≤0.1%.
  • Gene Expression Analysis:
    • RNA Extraction: Isolate total RNA after a set incubation period.
    • Real-time RT-PCR: Quantify mRNA expression levels of inflammatory markers like Cox2, Nos2, and Tnfa using specific primers.

Conclusion for Research and Development

This compound presents a promising natural scaffold for developing new anti-inflammatory therapies. Its advantages include a favorable safety profile and a mechanism that bypasses traditional COX inhibition [1]. Current evidence suggests its potential is greatest in gastrointestinal inflammatory disorders like colitis [2] [3].

Key research gaps remain, including the precise identification of its primary molecular target and a comprehensive comparison of its efficacy and safety against a wider range of standard drugs in different disease models.

References

methyl cinnamate toxicity profile vs other natural compounds

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Activity of Cinnamic Compounds

The table below summarizes experimental data on the Minimum Inhibitory Concentration (MIC) of key cinnamic acid derivatives against pathogenic fungi and bacteria, highlighting their relative potency [1].

Compound Name Chemical Type Antifungal MIC (μM) Antibacterial MIC (μM) Key Findings
Butyl Cinnamate Ester 626.62 (all tested fungi) 626.62 Most potent antifungal compound in the series; acted directly on ergosterol in the fungal membrane and cell wall [1].
Propyl Cinnamate Ester 672.83 (all tested fungi) - Mechanism similar to Butyl Cinnamate (membrane and cell wall interaction) [1].
Ethyl Cinnamate Ester 726.36 (all tested fungi) - Showed consistent antifungal activity across all strains [1].
Methyl Cinnamate Ester 789.19 (Candida spp.) - Bioactive, though with lower potency than longer-chain esters [1].
4-Isopropylbenzyl Cinnamide Amide - 458.15 Most potent antibacterial compound; suggested target in S. aureus is saFABH [1].

Key Takeaways from the Data:

  • Ester vs. Amide Activity: In this study, ester derivatives generally showed a stronger antifungal profile, while the most potent antibacterial compound was an amide derivative [1].
  • Structure-Activity Relationship (SAR): For antifungal activity, the presence of a butyl substituent (in Butyl Cinnamate) appeared to potentiate the biological response. For antibacterial activity, an isopropyl group was important [1].
  • Mechanism of Action: The most active antifungal compounds (Butyl and Propyl Cinnamate) demonstrated a fungicidal effect (MFC/MIC ≤ 4) by interacting with ergosterol in the plasma membrane and the cell wall. The most active antibacterial compound was bactericidal (MBC/MIC ≤ 4) [1].

Detailed Experimental Protocols

For reproducibility, here are the key methodologies from the research on cinnamic acid derivatives [1]:

  • Antimicrobial Activity Assay: The minimum inhibitory concentration (MIC) was determined using a broth microdilution test according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. This involves preparing serial dilutions of the compounds in a broth medium, inoculating with standardized microorganism suspensions, and incubating to determine the lowest concentration that prevents visible growth.
  • Mechanism of Action Studies: To investigate the antifungal mechanism, experiments were conducted to assess the interaction with ergosterol. This was done by comparing the MIC of the compounds in the presence and absence of exogenous ergosterol added to the medium. A significant increase in MIC in the presence of ergosterol suggests a direct binding interaction.
  • Synergistic Effects: Potential synergistic effects with standard drugs (e.g., nystatin for fungi, amoxicillin for bacteria) were evaluated using the Checkerboard method. This involves testing various combinations of concentrations of the test compound and the drug to calculate a Fractional Inhibitory Concentration (FIC) index.
  • In Silico Studies: Molecular docking simulations were performed to predict the binding affinity and interaction of the most active compounds with specific microbial enzyme targets, such as caHOS2 and caRPD3 in C. albicans and saFABH in S. aureus.

Mechanism of Action Workflow

The diagram below visualizes the multi-technique workflow used in these studies to decipher the mechanism of action of bioactive cinnamic acid derivatives, from initial screening to target identification [1].

G Start Synthetic Cinnamides and Cinnamates A In Vitro Screening (Broth Microdilution) Start->A B MIC/MBC Determination A->B C Mechanism Investigation B->C D Synergy Assessment (Checkerboard Method) C->D Additive/ Synergistic E Target Identification (Molecular Docking) C->E Identified as Active D->E

References

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Physical Description

Liquid
Solid with a fruity, balsamic odor like strawberries; mp = 36 deg C; [Merck Index] Light yellow crystals; mp = 36-38 deg C; [Sigma-Aldrich MSDS]
Colourless crystalline mass, fruity balsamic odou

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

162.068079557 Da

Monoisotopic Mass

162.068079557 Da

Heavy Atom Count

12

UNII

533CV2ZCQL

GHS Hazard Statements

Aggregated GHS information provided by 1729 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 299 of 1729 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1430 of 1729 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.04 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

1754-62-7
103-26-4

Wikipedia

Methyl_cinnamate

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Propenoic acid, 3-phenyl-, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023
Serafimova et al. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology, doi: 10.1038/nchembio.925, published online 1 April 2012 http://www.nature.com/naturechemicalbiology

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